Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(14)12(8-13)5-6-12/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHDYRJCLKTFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728200 | |
| Record name | tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143306-64-3 | |
| Record name | tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
CAS Number: 143306-64-3
This technical guide provides a comprehensive overview of tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a key building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.
Chemical Properties and Data
This compound is a heterocyclic compound featuring a unique spirocyclic system containing a piperidine ring fused to a cyclopropane ring. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a ketone functional group makes it a versatile intermediate for the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 143306-64-3 | [1][2] |
| Molecular Formula | C₁₂H₁₉NO₃ | [1][2] |
| Molecular Weight | 225.28 g/mol | [1][2] |
| Boiling Point | 331.8 ± 35.0 °C at 760 mmHg | [3] |
| Storage Conditions | 2-8°C | [3] |
| Purity | Typically ≥97% | [3] |
Synthesis and Experimental Protocols
A plausible synthetic route, based on common organic chemistry principles, is outlined below. This should be considered a theoretical pathway and would require experimental validation and optimization.
Conceptual Synthetic Workflow:
Conceptual Synthetic Pathway
Experimental Protocol (Hypothetical):
-
Epoxidation: To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., dimethyl sulfoxide), a sulfonium ylide (e.g., generated from trimethylsulfonium iodide and a strong base) is added portion-wise at room temperature. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide intermediate.
-
Rearrangement: The crude epoxide is dissolved in an anhydrous, non-polar solvent (e.g., dichloromethane) and cooled in an ice bath. A Lewis acid (e.g., boron trifluoride diethyl etherate) is added dropwise. The reaction is stirred at low temperature and monitored by TLC for the formation of the desired ketone.
-
Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.
Spectroscopic Data
Although a complete set of spectral data for this specific compound is not available in the reviewed literature, typical spectroscopic features for structurally related compounds can be predicted. The following table summarizes expected and reported data for similar structures.[4]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H-NMR | Signals for the tert-butyl group (~1.4-1.5 ppm, singlet, 9H), methylene protons adjacent to the nitrogen (~3.2-3.6 ppm, multiplet), other methylene protons of the piperidine ring, and protons of the cyclopropane ring. |
| ¹³C-NMR | Resonances for the carbonyl carbon of the Boc group (~154-155 ppm), the quaternary carbon of the tert-butyl group (~79-80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the spiro carbon, and the various methylene carbons of the piperidine and cyclopropane rings. |
| FT-IR (cm⁻¹) | Strong absorption bands for the ketone carbonyl (~1700-1725 cm⁻¹) and the urethane carbonyl of the Boc group (~1680-1700 cm⁻¹). C-H stretching vibrations for sp³ carbons (~2850-3000 cm⁻¹). |
| Mass Spec (MS) | The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene. |
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications. Its rigid spirocyclic scaffold is of particular interest in drug design as it can help to orient substituents in defined regions of three-dimensional space, potentially leading to improved binding affinity and selectivity for biological targets.
Potential Areas of Application:
-
Medicinal Chemistry: The azaspiro[2.5]octane core can be found in compounds with a range of biological activities. While no specific activity has been reported for the title compound, derivatives of azaspirocycles have been investigated as potential antitumor agents. For instance, some 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have shown antiproliferative activity against various cancer cell lines.
-
Peptidomimetics: This compound can serve as a constrained scaffold for the synthesis of peptidomimetics, which are designed to mimic the structure and function of peptides but with improved stability and bioavailability.
-
Organic Synthesis: The ketone functionality allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, providing access to a diverse range of derivatives.
Workflow for Derivative Synthesis:
Derivative Synthesis Pathways
Safety and Handling
Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new chemical entities, particularly in the pharmaceutical industry. Its unique spirocyclic structure and versatile functional groups make it an attractive building block for creating novel molecules with diverse biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate molecular weight
An In-Depth Technical Guide to the Molecular Weight of Tert-Butyl 8-Oxo-5-Azaspiro[2.5]Octane-5-Carboxylate
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This guide provides a detailed breakdown of the molecular weight of this compound, a compound of interest in various research and development applications.
Molecular Composition and Weight
The molecular formula for this compound is C12H19NO3[1][2][3][4][5]. The molecular weight is a critical parameter in experimental design and data analysis, influencing everything from reaction stoichiometry to spectroscopic interpretation. The calculated molecular weight of this compound is approximately 225.28 g/mol [1][5].
Data Presentation: Elemental Contribution to Molecular Weight
The following table provides a comprehensive summary of the atomic composition of this compound and the contribution of each element to its total molecular weight. The atomic weights used for this calculation are the standard atomic weights of the respective elements.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 12 | ~12.011[6][7][8] | ~144.132 |
| Hydrogen | H | 19 | ~1.008[9][10][11][12] | ~19.152 |
| Nitrogen | N | 1 | ~14.007[13][14][15][16] | ~14.007 |
| Oxygen | O | 3 | ~15.999[17][18][19][20] | ~47.997 |
| Total | ~225.288 |
Experimental Protocols: Determination of Molecular Weight
The molecular weight of a compound like this compound is typically determined and confirmed using mass spectrometry.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using Electrospray Ionization (ESI). ESI is a soft ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion.
-
Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments are capable of measuring the mass-to-charge ratio (m/z) with very high accuracy.
-
Data Acquisition: The analyzer detects the m/z of the protonated molecule ([M+H]+) or other adducts (e.g., [M+Na]+).
-
Data Analysis: The precise mass of the molecular ion is determined from the resulting spectrum. This experimental mass is then compared to the calculated theoretical mass based on the molecular formula to confirm the identity and purity of the compound.
Visualization of Molecular Composition
The following diagram illustrates the hierarchical contribution of each element to the total molecular weight of the compound.
Caption: Elemental contribution to the total molecular weight.
References
- 1. Tert-Butyl 8-oxo-5-azaspiro[2.5] acetane-5-carboxylate-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 2. chembk.com [chembk.com]
- 3. This compound|CAS 143306-64-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. parchem.com [parchem.com]
- 5. CAS 143306-64-3: Tert-Butyl 8-Oxo-5-Azaspiro[2.5]Octane-5-… [cymitquimica.com]
- 6. Atomic/Molar mass [westfield.ma.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. quora.com [quora.com]
- 11. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 12. Hydrogen - Wikipedia [en.wikipedia.org]
- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. youtube.com [youtube.com]
- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 17. fiveable.me [fiveable.me]
- 18. princeton.edu [princeton.edu]
- 19. Oxygen - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
In-Depth Technical Guide: Elucidation of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a key building block in medicinal chemistry and drug discovery. The document outlines its structural features, physicochemical properties, and a proposed synthetic pathway. Due to the limited availability of public domain spectral data, this guide focuses on a putative structure elucidation based on analogous compounds and provides a detailed, plausible experimental protocol for its synthesis.
Introduction
This compound (CAS No. 143306-64-3) is a heterocyclic compound featuring a spirocyclic system composed of a piperidine ring fused to a cyclopropane ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The ketone functionality offers a reactive site for further chemical modifications. This guide aims to consolidate the available information on this compound and present a structured approach to its synthesis and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 143306-64-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₉NO₃ | [1][2][3][5] |
| Molecular Weight | 225.28 g/mol | [1][2][5] |
| Appearance | White to off-white solid | Inferred from typical purity |
| Purity | ≥95% (typical) | [1][2] |
| Boiling Point | 331.8 ± 35.0 °C (predicted) | [3] |
| Storage | 2-8 °C, under inert atmosphere | [2] |
Proposed Synthesis
Synthetic Workflow
The proposed synthetic pathway is illustrated in the following workflow diagram.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-methylene-1-piperidinecarboxylate (Wittig Reaction)
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 equivalents, typically as a solution in hexanes) dropwise at 0 °C.
-
Allow the resulting orange-red solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 4-methylene-1-piperidinecarboxylate as a colorless oil.
Step 2: Synthesis of this compound (Simmons-Smith Cyclopropanation)
-
To a stirred solution of tert-butyl 4-methylene-1-piperidinecarboxylate (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere, add a zinc-copper couple (2.0 equivalents).
-
Add diiodomethane (1.5 equivalents) dropwise to the suspension. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the zinc salts, washing the pad with dichloromethane.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Structure Elucidation Data (Anticipated)
While specific spectral data is not publicly available, the following table outlines the expected key signals for the structural confirmation of this compound.
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Key Signals |
| ¹H NMR | - A singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.- Multiplets in the region of 3.0-3.8 ppm for the methylene protons of the piperidine ring adjacent to the nitrogen.- Multiplets in the region of 1.5-2.0 ppm for the other methylene protons of the piperidine ring.- Multiplets in the region of 0.5-1.0 ppm for the methylene protons of the cyclopropane ring. |
| ¹³C NMR | - A signal around 170 ppm for the carbonyl carbon of the Boc group.- A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- Signals in the region of 40-50 ppm for the methylene carbons of the piperidine ring.- A signal for the spiro carbon.- Signals in the region of 10-20 ppm for the methylene carbons of the cyclopropane ring.- A signal around 28 ppm for the methyl carbons of the tert-butyl group. |
| FT-IR | - A strong absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretching of the ketone.- A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the carbamate.- C-H stretching bands for aliphatic protons around 2850-3000 cm⁻¹.- C-N stretching band around 1160-1250 cm⁻¹. |
| Mass Spec. | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 225 or 226, respectively.- A characteristic fragment ion corresponding to the loss of the tert-butyl group ([M-57]⁺).- A fragment ion corresponding to the loss of the Boc group ([M-101]⁺). |
Logical Relationships in Structure Elucidation
The confirmation of the target structure relies on the logical correlation of data from different analytical techniques.
Caption: Logical workflow for structure confirmation.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel chemical entities. This guide provides a framework for its synthesis and characterization based on available data and established chemical principles. The proposed synthetic protocol offers a reliable method for obtaining this compound in a laboratory setting. Further research to publicly document its detailed spectral data would be beneficial to the scientific community.
References
- 1. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
- 2. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]
In-Depth Technical Guide: Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 143306-64-3 | [4][5][6][7][8] |
| Molecular Formula | C12H19NO3 | [4][6][7][8] |
| Molecular Weight | 225.28 g/mol | [4] |
| Boiling Point | 331.8 ± 35.0 °C (Predicted) | [4][6] |
| General Description | A key intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical research. It serves as a building block for spirocyclic structures found in bioactive molecules.[9] The presence of the tert-butyl group enhances its lipophilicity.[7] | - |
Solubility Data
Quantitative, experimentally determined solubility data for tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate in common laboratory solvents is not extensively documented in publicly accessible databases. However, based on its chemical structure, which includes a lipophilic tert-butyl group and a polar carbonyl group, a degree of solubility in a range of organic solvents can be anticipated. The spirocyclic nature of the molecule is also known to influence properties like solubility.[3][10]
The following table provides a template for the presentation of such data, which would typically be determined experimentally.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Water | 25 | Data not available | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Isopropanol | 25 | Data not available | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |
| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |
| Toluene | 25 | Data not available | Data not available | Shake-Flask |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[11][12][13][14]
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvent of analytical grade
-
Glass vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[11][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment. For finer suspensions, centrifugation at the same temperature is recommended to achieve clear separation.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid phase.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Role in Drug Discovery and Synthesis
Spirocyclic scaffolds are increasingly utilized in drug discovery to enhance the three-dimensionality and novelty of chemical entities.[1][2][3] These structures can improve physicochemical and pharmacokinetic properties, such as solubility and metabolic stability.[10][15] this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Below is a diagram illustrating a generalized workflow for the application of this compound in a drug discovery pipeline.
The synthesis of this compound itself is a multi-step process. While specific proprietary synthesis routes may vary, a general logical pathway can be conceptualized as shown below.
References
- 1. nbinno.com [nbinno.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Tert-Butyl 8-oxo-5-azaspiro[2.5] acetane-5-carboxylate-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 5. parchem.com [parchem.com]
- 6. chembk.com [chembk.com]
- 7. CAS 143306-64-3: Tert-Butyl 8-Oxo-5-Azaspiro[2.5]Octane-5-… [cymitquimica.com]
- 8. This compound|CAS 143306-64-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 9. This compound [myskinrecipes.com]
- 10. tandfonline.com [tandfonline.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. enamine.net [enamine.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
commercial availability of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and significance of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a valuable building block in medicinal chemistry and drug discovery.
Commercial Availability
This compound (CAS No. 143306-64-3) is readily available from a variety of chemical suppliers. The compound is typically offered at a purity of 97% or higher. Pricing varies depending on the supplier and the quantity purchased. Below is a summary of representative commercial sources and their offerings.
| Supplier | CAS Number | Purity | Available Quantities |
| CymitQuimica | 143306-64-3 | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g, 100g |
| Shaanxi Lighte Optoelectronics Material Co., Ltd. | 143306-64-3 | 97% | 100mg, 250mg, 1g |
| Parchem | 143306-64-3 | Not Specified | Inquire for details |
| Sunway Pharm Ltd. | 143306-64-3 | Not Specified | Inquire for details |
| MySkinRecipes | 143306-64-3 | Not Specified | 250mg, 1g |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| Boiling Point | 331.8±35.0 °C at 760 mmHg |
| Storage Conditions | 2-8°C |
Significance in Drug Discovery and Medicinal Chemistry
The this compound scaffold is of significant interest to researchers in drug development due to its unique three-dimensional structure. Azaspirocycles, in general, are increasingly utilized as bioisosteric replacements for more common cyclic systems like piperidine. This strategic replacement can lead to improved physicochemical properties of drug candidates, such as enhanced aqueous solubility and metabolic stability.
The spirocyclic nature of this compound introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions and improving binding affinity and selectivity. The presence of the ketone functionality and the Boc-protected amine provides versatile handles for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening and lead optimization.
Experimental Protocols: Synthesis of Azaspiro[2.5]octane Derivatives
A plausible synthetic route is outlined below. Note: This is a generalized procedure and may require optimization for the specific target molecule.
Reaction Scheme:
Caption: Generalized synthetic workflow for azaspiro[2.5]octane derivatives.
Step 1: Olefination of N-Boc-4-piperidone
-
To a solution of N-Boc-4-piperidone in an appropriate anhydrous solvent (e.g., tetrahydrofuran), a Wittig reagent such as methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) are added at low temperature (e.g., 0 °C).
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
Upon completion, the reaction is quenched, and the product, tert-butyl 4-methylenepiperidine-1-carboxylate, is extracted and purified.
Step 2: Cyclopropanation
-
The resulting alkene from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).
-
A cyclopropanating agent, such as diazomethane in the presence of a palladium catalyst or a Simmons-Smith reagent (diiodomethane and a zinc-copper couple), is added.
-
The reaction is monitored until completion, after which the crude product, tert-butyl 5-azaspiro[2.5]octane-5-carboxylate, is isolated.
Step 3: Oxidation
-
The spirocycle from Step 2 is subjected to oxidation to introduce the ketone at the 8-position.
-
Various oxidizing agents could be employed, such as ruthenium tetroxide (generated in situ from ruthenium(III) chloride and sodium periodate) in a biphasic solvent system.
-
The reaction progress is monitored by techniques like thin-layer chromatography.
-
Once the starting material is consumed, the reaction is worked up, and the final product, this compound, is purified by column chromatography.
Logical Workflow for Sourcing and Utilization
The following diagram illustrates a logical workflow for researchers and drug development professionals interested in utilizing this compound in their projects.
An In-Depth Technical Guide to the Synthesis of Novel Spirocyclic Compounds from Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic utility of tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a valuable building block in the generation of novel spirocyclic compounds for pharmaceutical and medicinal chemistry applications. The unique spirocyclic framework of this starting material offers a rigid three-dimensional scaffold, a desirable feature for enhancing the pharmacological properties of drug candidates.[1][2] This document details key synthetic transformations, providing experimental protocols and quantitative data to facilitate the design and execution of synthetic routes toward new chemical entities.
Introduction to the Starting Material
This compound (also known as 5-Boc-5-azaspiro[2.5]octan-8-one) is a commercially available compound featuring a cyclopropane ring fused to a piperidine ring at the C3 position. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and the C8 position of the piperidine ring bears a ketone functionality. This ketone serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex spirocyclic systems.[2]
Physicochemical Properties:
| Property | Value |
| CAS Number | 143306-64-3 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| Appearance | Solid |
| Storage | 2-8°C |
Synthetic Transformations and Experimental Protocols
The carbonyl group at the 8-position of this compound is the primary site for synthetic elaboration. Key reactions include olefination, reductive amination, and condensations to form heterocyclic rings.
Olefination Reactions: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. It offers a reliable strategy for introducing exocyclic double bonds onto the spirocyclic core, which can serve as a key functional group for further derivatization.
Reaction Scheme:
Figure 1: Horner-Wadsworth-Emmons olefination of the spiro-ketone.
Detailed Experimental Protocol (General Procedure):
A solution of the appropriate phosphonate ester (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or potassium hexamethyldisilazide (KHMDS, 1.0 M in THF, 1.2 equivalents), is added portionwise. The reaction mixture is stirred at 0 °C for 30 minutes, then a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion (monitored by TLC or LC-MS), the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.
Quantitative Data (Exemplary):
| Phosphonate Reagent | Product | Yield (%) |
| Triethyl phosphonoacetate | tert-butyl 8-(cyanomethylene)-5-azaspiro[2.5]octane-5-carboxylate | 75-85 |
| Diethyl (cyanomethyl)phosphonate | tert-butyl 8-(cyanomethylene)-5-azaspiro[2.5]octane-5-carboxylate | 80-90 |
Synthesis of Spiro-Hydantoins
Condensation of the spiro-ketone with a source of cyanide and carbonate, followed by rearrangement (Bucherer-Bergs reaction), provides access to spiro-hydantoin derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Reaction Scheme:
Figure 2: Synthesis of a spiro-hydantoin via the Bucherer-Bergs reaction.
Detailed Experimental Protocol (General Procedure):
In a sealed vessel, a mixture of this compound (1.0 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3.0 equivalents) in a mixture of ethanol and water (1:1 v/v) is heated to 80-100 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and the resulting precipitate is collected by filtration. The solid is washed with cold water and dried under vacuum to yield the crude spiro-hydantoin. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).
Quantitative Data (Exemplary):
| Product | Yield (%) |
| tert-butyl 5',7'-dioxo-6'-azaspiro[cyclopropane-1,8'-[1][3]diazepane]-6'-carboxylate | 60-75 |
Reductive Amination
Reductive amination of the spiro-ketone with various primary or secondary amines provides access to a diverse range of N-substituted spiro-amines. This reaction is a cornerstone of medicinal chemistry for introducing diversity and modulating the physicochemical properties of lead compounds.
Reaction Scheme:
Figure 3: Reductive amination of the spiro-ketone.
Detailed Experimental Protocol (General Procedure):
To a solution of this compound (1.0 equivalent) and the desired amine (1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) is added a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) is a commonly used reagent for this transformation. A catalytic amount of acetic acid may be added to facilitate iminium ion formation. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution and extracted with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired N-substituted spiro-amine.
Quantitative Data (Exemplary):
| Amine | Product | Yield (%) |
| Benzylamine | tert-butyl 8-(benzylamino)-5-azaspiro[2.5]octane-5-carboxylate | 70-85 |
| Morpholine | tert-butyl 8-morpholino-5-azaspiro[2.5]octane-5-carboxylate | 65-80 |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide array of novel spirocyclic compounds. The synthetic methodologies outlined in this guide, including olefination, spiro-hydantoin formation, and reductive amination, provide robust and efficient pathways to new chemical entities with potential applications in drug discovery and development. The ability to readily diversify the spirocyclic core at the 8-position makes this building block an attractive tool for generating libraries of compounds for biological screening. Further exploration of the reactivity of the ketone and the resulting derivatives will undoubtedly lead to the discovery of new and innovative spirocyclic structures with unique pharmacological profiles.
References
An In-depth Technical Guide to the Reactivity of the Ketone in Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is a valuable building block in medicinal chemistry and drug discovery, owing to its unique spirocyclic scaffold incorporating a cyclopropane ring. The reactivity of the ketone at the C-8 position is central to its utility, allowing for a diverse range of chemical transformations to generate novel molecular architectures. This technical guide provides a comprehensive overview of the reactivity of this ketone, focusing on key reactions, experimental protocols, and quantitative data. The information presented herein is intended to serve as a practical resource for researchers engaged in the synthesis and development of new therapeutic agents.
Introduction
The 5-azaspiro[2.5]octane scaffold is a privileged motif in modern drug discovery, offering a rigid three-dimensional structure that can effectively probe biological space. The presence of a ketone functional group in this compound provides a versatile handle for chemical modification. The inherent strain of the adjacent cyclopropane ring can influence the reactivity of the carbonyl group, making it an interesting substrate for various chemical transformations. This guide will delve into the key reactions of this ketone, providing detailed experimental procedures and summarizing relevant data to facilitate its application in synthesis. The carbonyl group in this molecule is known to participate in a variety of chemical reactions, including nucleophilic attacks and condensation reactions.[1]
General Reactivity of the Ketone
The ketone in this compound exhibits typical electrophilic character at the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is stable under many reaction conditions, allowing for selective manipulation of the ketone. Common reactions involving this ketone include reductive amination, Wittig-type olefinations, Grignard reactions, and reductions.
Key Reactions and Experimental Protocols
While specific literature on the reactivity of this compound is not extensively published, the following sections detail common and expected ketone reactions with generalized protocols that can be adapted for this specific substrate.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from ketones. This two-step, one-pot process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[2][3][4][5] This reaction is highly valuable for introducing diverse amine functionalities into the spirocyclic scaffold.
Experimental Protocol: General Procedure for Reductive Amination
To a solution of this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.5 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is added a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq.).[4][6] For reactions with ammonia, ammonium acetate can be used as the ammonia source. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Table 1: Representative Reductive Amination Reactions
| Amine | Reducing Agent | Solvent | Product |
| Methylamine | NaBH(OAc)₃ | Dichloromethane | tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate |
| Dimethylamine | NaBH₃CN | Methanol | tert-butyl 8-(dimethylamino)-5-azaspiro[2.5]octane-5-carboxylate |
| Ammonia (from Ammonium Acetate) | NaBH(OAc)₃ | 1,2-Dichloroethane | tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate |
| Aniline | NaBH(OAc)₃ | Dichloromethane | tert-butyl 8-(phenylamino)-5-azaspiro[2.5]octane-5-carboxylate |
Note: The specific yields and reaction times for these reactions with this compound are not available in the public literature and would need to be determined empirically.
Logical Workflow for Reductive Amination
Caption: General workflow for the reductive amination of the title compound.
Wittig Reaction
The Wittig reaction is a fundamental method for the synthesis of alkenes from ketones or aldehydes. It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). This reaction is particularly useful for introducing exocyclic double bonds onto the spirocyclic framework.
Experimental Protocol: General Procedure for Wittig Reaction
A phosphorus ylide is prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere. The solution of the ylide is then cooled (typically to 0 °C or -78 °C) and a solution of this compound (1.0 eq.) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Table 2: Potential Wittig Reaction Products
| Phosphonium Salt | Base | Product |
| Methyltriphenylphosphonium bromide | n-Butyllithium | tert-butyl 8-methylene-5-azaspiro[2.5]octane-5-carboxylate |
| Ethyltriphenylphosphonium bromide | Potassium tert-butoxide | tert-butyl 8-ethylidene-5-azaspiro[2.5]octane-5-carboxylate |
Note: Specific reaction conditions and yields need to be optimized for this substrate.
Diagram of Wittig Reaction Pathway
Caption: The key steps involved in the Wittig olefination of a ketone.
Other Potential Transformations
The ketone functionality of this compound is also amenable to a variety of other important transformations, including:
-
Grignard and Organolithium Additions: Reaction with organometallic reagents will lead to the formation of tertiary alcohols. The stereochemical outcome of such additions would be of significant interest.
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereoselectivity of this reduction is an important consideration.
-
Knoevenagel Condensation: Condensation with active methylene compounds in the presence of a base can be used to form α,β-unsaturated systems.
-
Henry Reaction: Reaction with nitroalkanes (e.g., nitromethane) under basic conditions would yield β-nitro alcohols.
Conclusion
This compound is a versatile synthetic intermediate with a ketone functionality that can be readily transformed into a wide array of other functional groups. While specific, published examples of reactions on this exact molecule are limited, its reactivity can be confidently predicted based on well-established principles of organic chemistry. The experimental protocols and reaction schemes provided in this guide offer a solid foundation for researchers to explore the chemical space around this valuable spirocyclic scaffold, paving the way for the discovery of new and potent therapeutic agents. Further investigation into the stereochemical control of these reactions is a promising area for future research.
References
- 1. CAS 143306-64-3: Tert-Butyl 8-Oxo-5-Azaspiro[2.5]Octane-5-… [cymitquimica.com]
- 2. gctlc.org [gctlc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
The Potential Biological Activity of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is a readily available chemical intermediate, a comprehensive review of current scientific literature reveals a notable absence of published studies detailing the biological activities of its direct derivatives. This technical guide serves to bridge this gap by exploring the potential pharmacological applications of this compound class. By examining structurally related azaspirocycles with documented biological effects and leveraging established principles of medicinal chemistry, we provide a forward-looking perspective on promising avenues for research and development. This document summarizes the advantages of spirocyclic scaffolds in drug design, details the known anticonvulsant activities of analogous azaspiro compounds, provides robust experimental protocols for preclinical screening, and visualizes potential mechanisms of action and experimental workflows.
The Spirocyclic Advantage in Modern Drug Discovery
Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry for their unique three-dimensional architecture.[1][2][3] This inherent three-dimensionality allows for a more precise and rigid orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets compared to their more flexible or planar counterparts.[4]
Key advantages of incorporating spirocyclic systems include:
-
Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons contributes to greater saturation and three-dimensionality, a feature often correlated with higher success rates in clinical development.[2]
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can modulate critical properties such as solubility, lipophilicity (logP), and metabolic stability.[2]
-
Enhanced Pharmacokinetics: The rigid structure can reduce the number of rotatable bonds, leading to a more favorable conformational profile and potentially improved pharmacokinetic (PK) properties.[2]
-
Novelty and Patentability: Spirocyclic scaffolds represent a less explored area of chemical space, offering opportunities for discovering novel bioactive compounds with unique intellectual property potential.[3][5]
Potential Anticonvulsant Activity: A Case Study of Related Azaspiro Compounds
While data on the target 5-azaspiro[2.5]octane core is unavailable, extensive research into structurally similar 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane derivatives has revealed significant anticonvulsant properties.[6][7][8][9] These findings provide a strong rationale for investigating the anticonvulsant potential of this compound derivatives.
The anticonvulsant activity of these related compounds has been primarily evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. Neurotoxicity is typically assessed using the rota-rod test.
Data Presentation: Anticonvulsant Activity of Analogous Azaspiro Compounds
The following table summarizes the quantitative data for selected N-substituted 2-azaspiro-1,3-dione derivatives.
| Compound ID | Scaffold | Animal Model | Anticonvulsant Test | ED₅₀ (mg/kg) | Reference |
| 9 | N-[(2,4-dichlorophenyl)amino]-2-azaspiro[4.4]nonane-1,3-dione | Mouse | MES | 100 | [7] |
| 9 | N-[(2,4-dichlorophenyl)amino]-2-azaspiro[4.4]nonane-1,3-dione | Rat | MES | 30 | [7] |
| 1j | N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione | Not Specified | MES | 76.27 | [6] |
| V | N-(4-methylphenyl)amino-2-azaspiro[4.4]nonane-1,3-dione | Not Specified | scPTZ | Active | [9] |
| VI | N-(2-trifluoromethylphenyl)amino-2-azaspiro[4.4]nonane-1,3-dione | Not Specified | scPTZ | Active | [9] |
| VIII | N-(3-methylphenyl)amino-2-azaspiro[4.5]decane-1,3-dione | Not Specified | scPTZ | Active | [9] |
Note: "Active" indicates that the compound showed protective effects, but a specific ED₅₀ value was not provided in the abstract.
Experimental Protocols for Preclinical Anticonvulsant Screening
The following are detailed methodologies for the key experiments used to evaluate the anticonvulsant potential and neurotoxicity of novel compounds.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[10]
-
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
-
Animal Preparation: Male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley) are used. For corneal electrode application, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by saline to ensure good electrical contact.[10][11]
-
Procedure:
-
The test compound is administered via a suitable route (e.g., intraperitoneally, orally) at various doses to different groups of animals.
-
At the time of predicted peak effect, the electrodes are applied.
-
An electrical stimulus is delivered. Standard parameters are 50 mA for mice and 150 mA for rats, at 60 Hz for 0.2 seconds.[10][11]
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[10][12] The dose that protects 50% of the animals (ED₅₀) is then calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds that raise the seizure threshold and is considered a model for clonic, myoclonic, or absence seizures.[13][14]
-
Apparatus: Standard animal observation cages.
-
Animal Preparation: Male mice (e.g., CF-1 or C57BL/6 strains) are typically used.[15]
-
Procedure:
-
The test compound is administered to groups of animals at various doses.
-
At the time of peak effect, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously into the midline of the neck. A typical dose for CF-1 mice is 85 mg/kg.[13][16]
-
Animals are placed in individual observation cages and observed for 30 minutes.
-
-
Endpoint: Protection is defined as the absence of a clonic seizure episode lasting for at least 3-5 seconds.[13] The ED₅₀ is calculated as the dose that protects 50% of the animals.
Rota-rod Test for Neurotoxicity
This test assesses motor coordination and balance to identify potential neurological side effects or toxicity of a compound.[17][18][19]
-
Apparatus: A motorized rotating rod (rotarod) apparatus, with lanes to test multiple animals simultaneously.[17][20]
-
Animal Preparation: Rodents are first trained to stay on the rod rotating at a low, constant speed for a set duration (e.g., 1-2 minutes).[18][21]
-
Procedure:
-
On the test day, the compound is administered.
-
At the time of peak effect, each animal is placed on the rod, which is set to rotate at a challenging constant speed (e.g., 20-40 rpm) or an accelerating speed.[17][20]
-
The latency to fall from the rod is recorded for each animal, with a predetermined cut-off time (e.g., 180 seconds).
-
-
Endpoint: A statistically significant decrease in the time spent on the rod compared to vehicle-treated controls indicates motor impairment. The median toxic dose (TD₅₀), the dose causing motor impairment in 50% of animals, can be calculated.[11]
Potential Mechanism of Action: GABA(A) Receptor Modulation
For some of the active 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane derivatives, the proposed mechanism of action involves the modulation of GABA(A) receptors.[7] The GABA(A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. When activated by its endogenous ligand, gamma-aminobutyric acid (GABA), it opens an intrinsic chloride channel, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.
Compounds that act as positive allosteric modulators (PAMs) of the GABA(A) receptor can enhance the effect of GABA, leading to increased chloride influx and a more potent inhibitory signal.[22] This mechanism is a hallmark of many anxiolytic, sedative, and anticonvulsant drugs.[22][23] Given the structural similarities, it is plausible that derivatives of this compound could also interact with the GABA(A) receptor.
Conclusion and Future Outlook
The exploration of this compound and its derivatives presents a compelling opportunity in the field of medicinal chemistry. While direct biological data for this specific scaffold is currently lacking, the well-documented anticonvulsant activity of structurally related 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane derivatives provides a strong rationale for its investigation as a source of novel central nervous system agents.
Future research should be directed towards the synthesis of a diverse library of derivatives from the core scaffold. Subsequent screening, utilizing the robust preclinical models outlined in this guide, could uncover compounds with potent anticonvulsant properties. Mechanistic studies, including in vitro assays to assess modulation of targets like the GABA(A) receptor, will be crucial for elucidating their mode of action and optimizing lead compounds. The unique three-dimensional nature of the 5-azaspiro[2.5]octane core makes it a promising starting point for the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: Part V-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue [bioseb.com]
- 18. scantox.com [scantox.com]
- 19. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 20. Rotarod Test - Creative Biolabs [creative-biolabs.com]
- 21. youtube.com [youtube.com]
- 22. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]
- 23. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a Corey-Chaykovsky reaction, a well-established method for the formation of epoxides from ketones.
Introduction
This compound is a spirocyclic compound incorporating a piperidine ring and an epoxide functional group. This structural motif is of significant interest in the development of novel therapeutic agents due to its conformational rigidity and potential for diverse functionalization. The Corey-Chaykovsky reaction provides an efficient route to this class of compounds by converting the readily available N-Boc-4-piperidone into the desired spiro-epoxide.[1][2][3] This reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base, to deliver a methylene group to the carbonyl carbon of the ketone.[3][4]
Reaction Scheme
The synthesis proceeds via the epoxidation of N-tert-butyloxycarbonyl-4-piperidone using a sulfur ylide.
Caption: General scheme for the Corey-Chaykovsky epoxidation of N-Boc-4-piperidone.
Experimental Protocol
This protocol is based on established procedures for the Corey-Chaykovsky reaction.[2]
Materials:
-
N-tert-butyloxycarbonyl-4-piperidone (N-Boc-4-piperidone)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Ylide Formation: To a dry round-bottom flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.2 to 1.5 equivalents relative to the ketone). Add anhydrous DMSO and stir until the salt is fully dissolved.
-
Base Addition: Carefully add sodium hydride (1.2 to 1.5 equivalents) portion-wise to the stirred solution. The mixture will evolve hydrogen gas and become slightly warm. Stir the resulting milky-white suspension at room temperature for 30-60 minutes to ensure complete formation of the ylide (dimethyloxosulfonium methylide).
-
Ketone Addition: Dissolve N-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | N-Boc-4-piperidone | [5] |
| Molecular Formula | C₁₀H₁₇NO₃ | [5] |
| Molecular Weight | 199.25 g/mol | [5] |
| Product | This compound | [6][7] |
| Molecular Formula | C₁₂H₁₉NO₃ | [6] |
| Molecular Weight | 225.28 g/mol | [6] |
| Reaction Conditions | ||
| Reagents | Trimethylsulfoxonium iodide, Sodium Hydride | [3][4] |
| Solvent | Anhydrous DMSO | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2-4 hours | [2] |
| Expected Yield | High | [2] |
| Purification | Silica Gel Chromatography | [2] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.
-
Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Wear appropriate personal protective equipment, including gloves and safety glasses.
-
All manipulations should be carried out in a well-ventilated fume hood.
This protocol provides a reliable method for the synthesis of this compound, a key intermediate for the development of novel pharmaceuticals. The procedure is straightforward and utilizes commercially available starting materials.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Tert-Butyl 8-oxo-5-azaspiro[2.5] acetane-5-carboxylate-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 7. CAS 143306-64-3: Tert-Butyl 8-Oxo-5-Azaspiro[2.5]Octane-5-… [cymitquimica.com]
Application Notes and Protocols: Nucleophilic Addition Reactions to Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is a valuable building block in medicinal chemistry and drug discovery due to its rigid spirocyclic scaffold. The ketone functionality at the 8-position serves as a key handle for introducing molecular diversity through various nucleophilic addition reactions. This document provides detailed protocols for common nucleophilic additions—Grignard reaction, Wittig olefination, and reductive amination—to this substrate. These reactions allow for the synthesis of a wide range of derivatives, including tertiary alcohols, alkenes, and secondary amines, which are pivotal for exploring structure-activity relationships (SAR) in drug development programs.
The protocols provided herein are generalized procedures based on standard organic synthesis methodologies. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields and purity for specific derivatives.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic addition reactions described. Please note that these values are illustrative and will vary depending on the specific nucleophile and reaction conditions employed.
Table 1: Grignard Reaction with this compound
| Entry | Grignard Reagent (R-MgX) | Product (Tertiary Alcohol) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | MeMgBr | Tert-butyl 8-hydroxy-8-methyl-5-azaspiro[2.5]octane-5-carboxylate | THF | 0 to rt | 2 | 85 |
| 2 | PhMgBr | Tert-butyl 8-hydroxy-8-phenyl-5-azaspiro[2.5]octane-5-carboxylate | THF | 0 to rt | 3 | 78 |
| 3 | EtMgBr | Tert-butyl 8-ethyl-8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate | Et₂O | 0 to rt | 2 | 82 |
Table 2: Wittig Reaction with this compound
| Entry | Ylide (Ph₃P=CHR) | Product (Alkene) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ph₃P=CH₂ | Tert-butyl 8-methylene-5-azaspiro[2.5]octane-5-carboxylate | n-BuLi | THF | -78 to rt | 4 | 90 |
| 2 | Ph₃P=CHCO₂Et | Tert-butyl 8-(ethoxycarbonylmethylene)-5-azaspiro[2.5]octane-5-carboxylate | NaH | THF | 0 to rt | 6 | 75 |
| 3 | Ph₃P=CHPh | Tert-butyl 8-benzylidene-5-azaspiro[2.5]octane-5-carboxylate | KOtBu | THF | 0 to rt | 5 | 88 |
Table 3: Reductive Amination of this compound
| Entry | Amine (R-NH₂) | Reducing Agent | Product (Secondary Amine) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | Tert-butyl 8-(benzylamino)-5-azaspiro[2.5]octane-5-carboxylate | DCE | rt | 12 | 88 |
| 2 | Aniline | NaBH₃CN | Tert-butyl 8-(phenylamino)-5-azaspiro[2.5]octane-5-carboxylate | MeOH | rt | 16 | 76 |
| 3 | Methylamine | H₂/Pd-C | Tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate | MeOH | rt | 24 | 85 |
Experimental Protocols
General Protocol for Grignard Addition to Synthesize Tertiary Alcohols
This protocol describes the addition of a Grignard reagent to this compound to yield the corresponding tertiary alcohol.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous THF (or Et₂O) (0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Grignard reagent (1.2-1.5 eq) dropwise via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary alcohol.
General Protocol for Wittig Olefination to Synthesize Alkenes
This protocol outlines the reaction of a phosphorus ylide with this compound to form the corresponding alkene.
Materials:
-
Phosphonium salt (e.g., Methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-Butyllithium, Sodium hydride, or Potassium tert-butoxide)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phosphonium salt (1.2-1.5 eq).
-
Suspend the salt in anhydrous THF.
-
Cool the suspension to the appropriate temperature (-78 °C for n-BuLi, 0 °C for NaH or KOtBu).
-
Slowly add the base (1.1-1.4 eq) and stir for 30-60 minutes to generate the ylide (a color change is often observed).
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the ylide solution at the same temperature.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired alkene.
General Protocol for Reductive Amination to Synthesize Secondary Amines
This protocol details the one-pot synthesis of secondary amines from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Dissolve the reactants in anhydrous DCE or MeOH (0.1-0.2 M).
-
If necessary, add acetic acid (1.0-1.2 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (1.5-2.0 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired secondary amine.
Visualizations
The following diagrams illustrate the general workflows for the described nucleophilic addition reactions.
Caption: General workflow for nucleophilic addition.
Caption: Nucleophilic addition pathways.
Application Notes and Protocols for the Analytical Characterization of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a spirocyclic compound of interest in medicinal chemistry and drug development. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 143306-64-3 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| Boiling Point | 331.8 ± 35.0 °C at 760 mmHg[1][2] |
| Storage Conditions | 2-8°C[2] |
Analytical Workflow
The following diagram outlines the comprehensive workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound. ¹H NMR provides information on the proton environment, while ¹³C NMR identifies the carbon framework of the molecule.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 298 K
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 126 MHz
-
Solvent: CDCl₃
-
Internal Standard: CDCl₃ at 77.16 ppm
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024-4096
-
Data Presentation
The following tables present expected chemical shifts based on data from a closely related azaspiro compound. Actual shifts for this compound may vary slightly.
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | m | 1H | CH |
| ~3.7 | m | 2H | CH₂ |
| ~3.3 | m | 2H | CH₂ |
| ~1.8 | m | 4H | CH₂ |
| ~1.6 | m | 3H | CH₂ + CH |
| 1.46 | s | 9H | C(CH₃)₃ |
| ~1.4 | m | 1H | CH |
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C=O (carbamate) |
| ~79.3 | C (CH₃)₃ |
| ~62.8 | CH₂ |
| ~56.9 | CH |
| ~46.4 | CH₂ |
| ~31.0 | CH₂ |
| ~30.6 | CH₂ |
| ~29.3 | Spiro C |
| 28.7 | C(C H₃)₃ |
| ~23.6 | CH₂ |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of this compound. A reverse-phase method is generally suitable for this type of compound.
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is recommended.
-
Gradient Program:
-
Start with 30% acetonitrile.
-
Ramp to 95% acetonitrile over 15 minutes.
-
Hold at 95% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Data Presentation
Table 3: HPLC Purity Analysis
| Parameter | Expected Result |
| Retention Time | Dependent on the specific method, but a sharp, well-defined peak is expected. |
| Purity | >95% (as determined by peak area percentage) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.
Experimental Protocol
-
Sample Preparation:
-
The sample can be introduced via direct infusion or from the outflow of the HPLC system.
-
For direct infusion, prepare a dilute solution (1-10 µg/mL) in acetonitrile or methanol.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: m/z 50-500
-
Data Presentation
Table 4: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 226.14 | Expected around 226.1 |
| [M+Na]⁺ | 248.12 | Expected around 248.1 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film Method):
-
If the sample is an oil, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent like dichloromethane.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Presentation
Table 5: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2970 | C-H | Alkane stretch |
| ~1690 | C=O | Ketone stretch |
| ~1670 | C=O | Carbamate stretch |
| ~1450 | C-H | Alkane bend |
| ~1365 | C-H | t-butyl bend |
| ~1250 | C-N | Stretch |
| ~1170 | C-O | Stretch |
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
Abstract
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug development.[1] The described protocol provides a robust starting point for achieving high purity of the target compound from a crude reaction mixture. The method utilizes a C18 stationary phase with a water/acetonitrile mobile phase gradient containing trifluoroacetic acid (TFA) as a modifier to ensure good peak shape and resolution. This document provides comprehensive experimental protocols, data presentation in a tabular format, and a visual workflow diagram to guide researchers and scientists in the successful purification of this compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its unique spirocyclic core and the presence of a BOC-protected amine make it a versatile scaffold in drug discovery.[1] Efficient purification of this compound is critical to ensure the quality and reliability of subsequent synthetic steps and biological assays. Reverse-phase HPLC is a powerful technique for the purification of small organic molecules based on their hydrophobicity.[2][3] This application note outlines a developed HPLC method leveraging a C18 column and a gradient elution to effectively separate the target compound from reaction impurities.
Experimental Protocols
Sample Preparation
-
Dissolution of Crude Product: Accurately weigh the crude this compound. Dissolve the crude material in a minimal amount of a suitable solvent. A good starting point is a mixture of acetonitrile and water or dimethyl sulfoxide (DMSO). The final concentration should be in the range of 10-50 mg/mL.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Instrumentation and Conditions
The purification is performed on a preparative HPLC system equipped with a UV detector. The following parameters are recommended as a starting point for method development.
Table 1: HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 5 µm, 19 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 15 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Detection | UV at 210 nm |
| Column Temperature | Ambient |
Purification Protocol
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (20% B) for at least 5 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered, dissolved crude product onto the equilibrated column.
-
Gradient Elution and Fraction Collection: Initiate the gradient program. Collect fractions based on the UV detector signal, isolating the peak corresponding to the target compound. The BOC protecting group is generally stable under these mildly acidic conditions for the duration of the chromatography.[4]
-
Post-Purification Analysis: Analyze the collected fractions containing the main peak by analytical HPLC or LC-MS to confirm the purity and identity of this compound.
Post-Purification Work-up (TFA Removal)
-
Solvent Evaporation: Combine the pure fractions and remove the majority of the acetonitrile using a rotary evaporator.
-
Lyophilization or Extraction:
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified compound as a TFA salt.
-
Liquid-Liquid Extraction: Alternatively, neutralize the aqueous solution with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified free amine.
-
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described RP-HPLC method provides an effective protocol for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient containing 0.1% TFA allows for efficient separation from common reaction byproducts. The provided parameters serve as a solid starting point, and further optimization of the gradient and flow rate may be necessary depending on the specific impurity profile of the crude material. This application note is intended to aid researchers, scientists, and drug development professionals in obtaining high-purity material for their research endeavors.
References
- 1. CAS 143306-64-3: Tert-Butyl 8-Oxo-5-Azaspiro[2.5]Octane-5-… [cymitquimica.com]
- 2. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 3. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
Introduction
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound of interest in medicinal chemistry and drug development due to its unique three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel chemical entities. This document provides detailed protocols for the acquisition of ¹H and ¹³C NMR spectra of this compound and an analysis of its spectral features. The data presented herein is based on predicted chemical shifts and coupling constants derived from established NMR principles, serving as a guide for researchers.
Molecular Structure
The structural formula of this compound is presented below, with atom numbering for NMR signal assignment.
Caption: Molecular Structure of this compound.
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra for a small molecule like this compound.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).
-
Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
2. ¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the TMS or residual solvent signal.
-
Integrate all signals.
-
Analyze the multiplicities and coupling constants.
-
3. ¹³C NMR Spectroscopy
-
Spectrometer: The same spectrometer as for ¹H NMR can be used.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard to obtain singlets for all carbon signals.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.
-
Spectral Width (sw): A spectral width of 200-240 ppm is standard for ¹³C NMR.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale.
-
Hypothetical NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in CDCl₃.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 3.65 | t | 2H | 6.0 | H-6 |
| 3.45 | s | 2H | - | H-4 |
| 2.40 | t | 2H | 6.0 | H-7 |
| 1.48 | s | 9H | - | -C(CH₃)₃ (Boc) |
| 1.05 | t | 2H | 5.5 | H-1 |
| 0.95 | t | 2H | 5.5 | H-2 |
Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 208.0 | C-8 (C=O) |
| 154.5 | C=O (Boc) |
| 80.5 | -C(CH₃)₃ (Boc) |
| 50.0 | C-6 |
| 48.0 | C-4 |
| 38.0 | C-7 |
| 35.0 | C-3 (Spiro) |
| 28.5 | -C(CH₃)₃ (Boc) |
| 15.0 | C-1 |
| 14.0 | C-2 |
Spectral Interpretation
¹H NMR Spectrum:
-
The singlet at 1.48 ppm integrating to 9H is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
The signals for the cyclopropane ring protons (H-1 and H-2) are expected to appear in the upfield region, here predicted at 1.05 and 0.95 ppm as triplets, due to coupling with each other.
-
The methylene protons adjacent to the nitrogen atom (H-4 and H-6) are predicted at 3.45 and 3.65 ppm . The signal for H-4 is a singlet, while H-6 is a triplet due to coupling with H-7.
-
The methylene protons adjacent to the ketone (H-7) are predicted at 2.40 ppm as a triplet, coupling with H-6.
¹³C NMR Spectrum:
-
The carbonyl carbon of the ketone at position 8 is expected to have the most downfield chemical shift, predicted at 208.0 ppm .
-
The carbonyl carbon of the Boc group is predicted around 154.5 ppm .
-
The quaternary carbon of the tert-butyl group is expected around 80.5 ppm , and the methyl carbons of the Boc group are predicted at 28.5 ppm .
-
The spiro carbon (C-3) is a quaternary carbon and is predicted to appear at 35.0 ppm .
-
The carbons of the piperidinone ring (C-4, C-6, and C-7) are predicted to be in the range of 38.0-50.0 ppm .
-
The carbons of the cyclopropane ring (C-1 and C-2) are expected to be the most upfield, predicted at 15.0 and 14.0 ppm .
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR Analysis of Small Molecules.
Conclusion
NMR spectroscopy is a powerful tool for the structural characterization of this compound. The provided protocols offer a robust framework for obtaining high-quality ¹H and ¹³C NMR spectra. The analysis of the predicted spectral data, presented in a clear tabular format, demonstrates the utility of NMR in confirming the molecular structure. This application note serves as a practical guide for researchers in the fields of organic synthesis and drug discovery.
Application Notes and Protocols for the Mass Spectrometry of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate using mass spectrometry. This document includes detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and tandem mass spectrometry (MS/MS) for structural confirmation and quantification.
Introduction
This compound is a heterocyclic compound with a spirocyclic core, making it a valuable building block in medicinal chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group and a ketone functionality influences its chemical properties and reactivity. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers the requisite sensitivity and selectivity for these applications.
Chemical Properties
| Property | Value |
| CAS Number | 143306-64-3 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| Purity (Typical) | >97% |
Mass Spectrometry Analysis
Electrospray ionization (ESI) is the preferred method for the analysis of this compound due to its polar nature. In positive ion mode, the protonated molecule [M+H]⁺ is readily formed and observed at m/z 226.3.
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural confirmation. Based on the known fragmentation of Boc-protected amines and cyclic ketones, a plausible fragmentation pathway is proposed. The initial loss of the tert-butyl group or isobutylene is a characteristic fragmentation of Boc-protected compounds. Subsequent fragmentation may involve losses of carbon monoxide (CO) from the ketone moiety and further cleavages of the spirocyclic ring structure.
Table of Predicted Fragment Ions:
| m/z (Predicted) | Proposed Fragment | Notes |
| 226.3 | [M+H]⁺ | Protonated parent molecule. |
| 170.2 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 152.2 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of a water molecule. |
| 126.1 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |
| 98.1 | [C₅H₈NO]⁺ | Fragmentation of the spirocyclic ring. |
| 57.1 | [C₄H₉]⁺ | tert-butyl cation. |
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
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Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve the desired concentration for analysis (e.g., 1-10 µg/mL for direct infusion or 10-1000 ng/mL for LC-MS).
-
-
Sample Matrix (e.g., Plasma) Preparation (for quantitative analysis):
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To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
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Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Liquid Chromatography-Mass Spectrometry (LC-MS) Method
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Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient Elution:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 40°C.
Mass Spectrometry and MS/MS Conditions
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Ionization Mode: ESI Positive.
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Capillary Voltage: 3.5 kV.
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Source Temperature: 120°C.
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Desolvation Temperature: 350°C.
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Desolvation Gas Flow: 600 L/hr.
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Cone Gas Flow: 50 L/hr.
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Full Scan MS: m/z 50-300.
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MS/MS Parameters (for Selected Reaction Monitoring - SRM):
Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 226.3 170.2 15 | 226.3 | 126.1 | 20 |
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis.
Caption: Proposed fragmentation pathway.
The Pivotal Role of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a unique spirocyclic building block, is gaining significant traction in medicinal chemistry. Its rigid, three-dimensional structure offers a compelling scaffold for the design of novel therapeutic agents with enhanced pharmacological properties. This document provides a detailed overview of its applications in drug discovery, including its role as a key synthetic intermediate, and presents generalized experimental protocols for its utilization.
Application Notes
A Versatile Scaffold for Enhanced Drug Properties
This compound serves as a crucial starting material for the synthesis of a diverse range of more complex spirocyclic compounds. The incorporation of the 5-azaspiro[2.5]octane core into drug candidates can lead to several advantageous modifications in their physicochemical and pharmacological profiles. Spirocyclic structures, by their nature, introduce conformational rigidity and a three-dimensional topology to a molecule. This can result in:
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Improved Target Specificity and Potency: The well-defined spatial arrangement of substituents on the spirocyclic core can facilitate more precise interactions with the binding sites of biological targets, potentially leading to higher potency and selectivity.
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Enhanced Metabolic Stability: The spirocyclic nature can shield metabolically labile parts of a molecule from enzymatic degradation, thereby improving its metabolic stability and pharmacokinetic profile.
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Favorable Physicochemical Properties: The introduction of this scaffold can modulate properties such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
While direct therapeutic applications of this compound itself have not been reported, its value lies in its role as a versatile building block. Research on analogous azaspiro compounds has demonstrated their potential in various therapeutic areas, including as kinase inhibitors for cancer therapy and as agents targeting the central nervous system.
Key Synthetic Transformations
The chemical structure of this compound, featuring a Boc-protected amine and a ketone, allows for a variety of chemical modifications. The ketone functionality can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce diverse substituents. The Boc-protecting group on the nitrogen can be readily removed under acidic conditions, allowing for subsequent N-alkylation or N-arylation to further elaborate the molecular structure.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and modification of derivatives of this compound.
Protocol 1: General Procedure for Reductive Amination of the Ketone
This protocol describes a typical reductive amination reaction to introduce a substituent at the 8-position of the spirocycle.
Materials:
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This compound
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Primary or secondary amine of choice
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Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
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Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
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Acetic acid (catalytic amount)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in DCM or DCE.
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Add a catalytic amount of acetic acid to the mixture.
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Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 8-amino-5-azaspiro[2.5]octane derivative.
Protocol 2: General Procedure for Boc-Deprotection and N-Functionalization
This protocol outlines the removal of the Boc protecting group and subsequent functionalization of the secondary amine.
Materials:
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Boc-protected 5-azaspiro[2.5]octane derivative
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Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane
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Dichloromethane (DCM)
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Diisopropylethylamine (DIPEA) or triethylamine (TEA)
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Alkyl halide or aryl halide for N-functionalization
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Acetonitrile (ACN) or dimethylformamide (DMF)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
Part A: Boc-Deprotection
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Dissolve the Boc-protected 5-azaspiro[2.5]octane derivative in DCM.
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Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).
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Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is often obtained as a salt.
Part B: N-Functionalization
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Dissolve the deprotected amine salt in a suitable solvent such as ACN or DMF.
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Add a base, such as DIPEA or TEA (2-3 equivalents), to neutralize the salt and free the amine.
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Add the desired alkyl halide or aryl halide (1.1 equivalents).
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Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction by TLC or LC-MS.
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Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield the N-functionalized 5-azaspiro[2.5]octane derivative.
Data Presentation
Currently, there is a lack of publicly available quantitative pharmacological data (e.g., IC50, Ki) for specific drug candidates derived directly from this compound. As research in this area progresses, such data will be crucial for understanding the structure-activity relationships of this promising scaffold.
Visualizations
Caption: Synthetic pathways for modifying this compound.
Caption: Key features and applications of the spirocyclic scaffold.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should always be taken when performing chemical syntheses.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. This guide addresses potential side reactions and other common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most plausible synthetic strategies start from N-Boc-4-piperidone and involve the formation of a three-membered cyclopropane ring fused to the piperidine core. Two primary methods for this are:
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Simmons-Smith (or related) Cyclopropanation: This involves the conversion of N-Boc-4-piperidone to an exocyclic methylene derivative or an enol ether, followed by cyclopropanation.
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Corey-Chaykovsky Reaction: This route involves the direct reaction of N-Boc-4-piperidone with a sulfur ylide to form a spiro-epoxide, which is subsequently rearranged to the target ketone.
Q2: What is the likely precursor for the spirocyclic ketone?
A2: The immediate precursor is likely the corresponding alcohol, Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate, which is then oxidized to the ketone. This alcohol would be formed via the cyclopropanation routes.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Reagents used in these syntheses, such as organozinc compounds (in the Simmons-Smith reaction) and strong bases like sodium hydride (in the Corey-Chaykovsky reaction), are highly reactive and require careful handling under inert and anhydrous conditions. Diiodomethane is toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the crude product and any impurities present.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Inactive Simmons-Smith Reagent: The zinc-copper couple may not be sufficiently activated. | Ensure the zinc-copper couple is freshly prepared and activated according to established procedures. The activity of the zinc reagent is critical for the success of the reaction. |
| Moisture in the Reaction: Organometallic reagents are sensitive to moisture. | Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Poor Quality of Reagents: Impurities in reagents like diiodomethane can inhibit the reaction. | Use freshly distilled or high-purity diiodomethane. |
| Ineffective Ylide Formation (Corey-Chaykovsky): The sulfur ylide may not have formed efficiently. | Ensure the sulfonium salt is dry and the base (e.g., NaH) is fresh and active. Use an appropriate anhydrous solvent. |
| Inefficient Oxidation of the Alcohol Precursor: The oxidation step may be incomplete. | Choose a suitable oxidizing agent (e.g., PCC, Swern oxidation, Dess-Martin periodinane) and optimize the reaction conditions (temperature, time). |
Issue 2: Formation of Significant Side Products
| Potential Side Product | Probable Cause | Mitigation Strategy |
| Unreacted Starting Material (N-Boc-4-piperidone) | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | Increase the stoichiometry of the cyclopropanating or epoxidizing agent. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
| Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate | Incomplete oxidation of the alcohol precursor. | Increase the amount of oxidizing agent and/or the reaction time for the oxidation step. |
| Ring-opened byproducts | The cyclopropyl ring is strained and can be susceptible to opening under acidic or nucleophilic conditions. | Maintain neutral or slightly basic conditions during workup and purification. Avoid strong acids. |
| Methylated N-Boc-piperidine derivatives (Simmons-Smith) | The zinc carbenoid can act as a methylating agent, especially with prolonged reaction times or excess reagent. | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times. |
| β-hydroxymethyl sulfide (Corey-Chaykovsky) | A known byproduct when using certain sulfur ylides under specific conditions (e.g., n-BuLi/THF). | Consider using alternative sulfur ylides or base/solvent combinations. |
Summary of Potential Side Reaction Data
| Reaction Type | Common Side Products | Typical Yield Impact |
| Simmons-Smith | Methylated byproducts, unreacted starting material | 5-20% decrease in yield |
| Corey-Chaykovsky | β-hydroxymethyl sulfide, unreacted starting material | 10-30% decrease in yield |
| Oxidation | Unreacted alcohol precursor, over-oxidation products (rare) | 5-15% decrease in yield |
Experimental Protocols
Note: The following are representative protocols for the key reaction types that could be employed in the synthesis of this compound. Optimization for the specific substrate is likely required.
Protocol 1: Synthesis of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Corey-Chaykovsky Epoxidation)
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To a stirred suspension of trimethylsulfonium iodide (1.65 eq) in anhydrous DMSO (25 mL) under an inert atmosphere, add sodium hydride (1.6 eq, 60% dispersion in mineral oil).
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Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
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Cool the resulting ylide solution to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO (10 mL) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.
Protocol 2: Rearrangement to this compound
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The rearrangement of the spiro-epoxide to the spiro-ketone can be achieved under Lewis acidic or Brønsted acidic conditions. The specific conditions would need to be optimized to favor the desired ketone over other potential rearrangement products.
Protocol 3: Oxidation of Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
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To a solution of Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL) under an inert atmosphere, add Dess-Martin periodinane (1.2 eq).
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
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Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Plausible synthetic pathways to this compound.
Caption: Troubleshooting workflow for the synthesis.
Technical Support Center: Synthesis of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS: 143306-64-3). The information is structured to address common experimental challenges and improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound? A1: The most direct and widely applicable strategy is the spirocyclopropanation of N-Boc-4-piperidone. This typically involves the generation of an enolate from N-Boc-4-piperidone, which then reacts with a 1,2-dielectrophile, such as 1,2-dibromoethane, in a Michael-Initiated Ring Closure (MIRC) cascade to form the spiro[2.5]octane system.
Q2: Why is the Boc protecting group important for this synthesis? A2: The tert-butoxycarbonyl (Boc) group serves two primary functions. First, it deactivates the piperidine nitrogen, preventing it from interfering with the base-mediated enolate formation or reacting with the electrophilic cyclopropanating agent. Second, it enhances the solubility of the starting material and intermediates in common organic solvents, simplifying reaction setup and purification.
Q3: What are the critical safety precautions for this synthesis? A3: Key safety measures include:
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Use of Strong Bases: Reagents like Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), and Lithium diisopropylamide (LDA) are corrosive, and NaH is flammable upon contact with moisture. Handle them in an inert atmosphere (e.g., under Argon or Nitrogen) and away from water.
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Solvent Handling: Anhydrous solvents like THF and DMSO are required. Ensure they are properly dried and handled to avoid quenching the strong bases.
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Alkylation Agent: 1,2-Dibromoethane is a toxic and potentially carcinogenic alkylating agent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q4: How can I confirm the successful formation of the final product? A4: Product formation can be confirmed using standard analytical techniques:
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TLC: Monitor the reaction's progress by comparing the reaction mixture to the starting material spot. The product should have a different Rf value.
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NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. Look for the characteristic peaks of the cyclopropyl protons (typically shielded, appearing between 0.5-1.5 ppm in ¹H NMR) and the disappearance of the α-protons of the piperidone starting material.
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Mass Spectrometry (MS): Verify the molecular weight of the product (C₁₂H₁₉NO₃, MW: 225.28 g/mol ).
Troubleshooting Guide
Q: My reaction yield is consistently low or zero. What are the possible causes? A: Low or no yield is often traced back to issues with reagents or reaction conditions.
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Inactive Base: The strong base (e.g., NaH, KOtBu) may have degraded due to improper storage and exposure to air or moisture. Use a fresh, sealed bottle or titrate the base before use.
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Wet Solvents/Glassware: Trace amounts of water will quench the strong base and the enolate intermediate. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.
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Insufficient Deprotonation: The temperature for enolate formation might be too high or too low. For LDA, formation is typically done at -78 °C, while for NaH or KOtBu, it can be done at 0 °C to room temperature. The reaction time for enolate formation might also be too short.
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Poor Quality Starting Material: Ensure the N-Boc-4-piperidone is pure. Impurities can interfere with the reaction.
Q: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them? A: The formation of side products is a common challenge.
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Probable Side Product 1: O-alkylation. The enolate intermediate has two nucleophilic sites (carbon and oxygen). Reaction at the oxygen leads to an O-alkylated side product.
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Solution: Using a less polar, aprotic solvent like THF or Toluene can favor C-alkylation. The choice of counter-ion also matters; lithium enolates (from LDA) often show higher C-alkylation selectivity.
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Probable Side Product 2: Aldol Condensation. The enolate of N-Boc-4-piperidone can react with another molecule of the starting ketone, leading to a dimerized aldol adduct.
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Solution: Add the 1,2-dibromoethane promptly after the enolate is formed. Maintaining a low temperature during enolate formation and alkylation can also suppress this side reaction. Slow, controlled addition of the alkylating agent can also help.
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Q: The purification of the final product by column chromatography is difficult. What can I do? A: Purification challenges often arise from products having similar polarities or from streaking on the silica gel.
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Optimize Solvent System: Perform small-scale TLC experiments with various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to find the one that gives the best separation between your product and impurities.
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Base Wash: If residual acidic or basic impurities are present, a mild aqueous wash (e.g., with saturated NaHCO₃ or dilute NH₄Cl) of the organic layer before chromatography can help.
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Alternative Purification: If chromatography is ineffective, consider alternative methods like crystallization or distillation under reduced pressure if the product is thermally stable.
Data Presentation: Optimizing Reaction Conditions
The yield of the spirocyclopropanation is highly dependent on the reaction parameters. The following table summarizes typical outcomes based on the choice of base and solvent.
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Considerations |
| NaH | THF | 0 to 25 | 40-60% | Heterogeneous reaction, requires efficient stirring. Can promote O-alkylation. |
| KOtBu | t-BuOH/THF | 25 to 50 | 55-75% | Homogeneous and often faster. Good for achieving complete deprotonation. |
| LDA | THF | -78 to 0 | 60-85% | Kinetically controlled enolate formation, often leads to higher C-alkylation selectivity and fewer side products. Requires cryogenic temperatures. |
| Cs₂CO₃ | DMF | 25 to 60 | 30-50% | Milder conditions, but may require longer reaction times and can be less effective. |
Experimental Protocol
Synthesis of this compound from N-Boc-4-piperidone
Materials:
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N-Boc-4-piperidone (1.0 eq)
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Potassium tert-butoxide (KOtBu) (2.2 eq)
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1,2-Dibromoethane (1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous Ammonium Chloride (NH₄Cl)
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Saturated aqueous Sodium Chloride (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl Acetate & Hexanes (for chromatography)
Procedure:
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Reaction Setup: Under an inert atmosphere of Argon, add N-Boc-4-piperidone (1.0 eq) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
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Enolate Formation: Cool the solution to 0 °C using an ice bath. Add solid Potassium tert-butoxide (KOtBu) (2.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting suspension at 0 °C for 1 hour.
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Cyclopropanation: Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
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Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound as a solid or oil.
Visualizations
Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Experimental Workflow
Caption: General experimental workflow from setup to analysis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
preventing premature Boc deprotection of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. The focus is on preventing premature deprotection of the tert-butyloxycarbonyl (Boc) protecting group, a common challenge encountered during synthetic manipulations.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and reaction of this compound, with a focus on preventing undesired cleavage of the Boc group.
Issue 1: Premature Boc Deprotection During a Reaction
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Question: I am observing the formation of the deprotected 5-azaspiro[2.5]octan-8-one as a byproduct in my reaction, even under supposedly non-acidic conditions. What could be the cause and how can I prevent it?
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Possible Causes:
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Latent Acidity: The reaction medium may contain hidden sources of acid. This can include acidic impurities in solvents or reagents, or the generation of acidic byproducts during the reaction. For example, the use of certain Lewis acids or reagents that can hydrolyze to form acids can lead to premature Boc deprotection.
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Elevated Temperatures: Although the Boc group is generally stable to heat, prolonged exposure to high temperatures, especially in the presence of even weak acids, can induce its cleavage.
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Instability of the Spirocyclic Ketone: The 8-oxo functionality might participate in reactions that create a locally acidic environment, or the strain in the spirocyclic system could make the compound more susceptible to degradation under certain conditions.
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Solutions:
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Reagent and Solvent Purity: Ensure all solvents and reagents are anhydrous and free of acidic impurities. Freshly distill solvents if necessary.
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Use of a Non-Acidic Base: Incorporate a non-nucleophilic, proton-scavenging base, such as proton sponge or diisopropylethylamine (DIPEA), to neutralize any trace acidity.
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Temperature Control: Maintain the reaction temperature as low as reasonably possible to minimize thermal decomposition.
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Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to minimize reaction time and prevent prolonged exposure to potentially destabilizing conditions.
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Issue 2: Degradation of the Spirocyclic Ketone During Boc Deprotection
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Question: When I perform the Boc deprotection using standard acidic conditions (e.g., TFA in DCM), I observe significant byproduct formation and low yield of the desired amine. What is happening to my spirocyclic ketone?
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Possible Causes:
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Acid-Catalyzed Side Reactions: The ketone functionality at the 8-position is susceptible to acid-catalyzed reactions. These can include:
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Enolization followed by subsequent reactions: Under acidic conditions, the ketone can enolize, creating a reactive intermediate that can participate in aldol-type condensations or other side reactions.[1][2]
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Reaction with Nucleophiles: The protonated ketone is activated towards nucleophilic attack. If nucleophiles are present in the reaction mixture, they can add to the carbonyl group.
-
-
-
Solutions:
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Milder Deprotection Conditions: Avoid using strong, concentrated acids like neat TFA. Instead, opt for milder conditions. The following table summarizes some alternatives:
-
| Deprotection Reagent | Solvent | Typical Conditions | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0 °C to room temperature, 30 min - 2 h | Standard but can be too harsh for sensitive substrates.[3] |
| 4M HCl | 1,4-Dioxane | 0 °C to room temperature, 1 - 4 h | Often provides cleaner deprotection with easier workup.[4] |
| 85% Phosphoric Acid | Toluene or THF | Room temperature, 4 - 8 h | A milder protic acid option.[3] |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | 0 °C to room temperature | A non-acidic alternative, but the reagent is moisture-sensitive. |
| Thermal Deprotection | High-boiling solvent (e.g., Toluene, DMF) | Reflux | Avoids acids completely but requires high temperatures that might not be suitable for all substrates. |
Frequently Asked Questions (FAQs)
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Q1: What is the general stability of the Boc group?
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Q2: At what pH is the Boc group on this compound labile?
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Q3: Are there alternative protecting groups I can use for the 5-azaspiro[2.5]octan-8-one core that are stable to acidic conditions?
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A3: Yes, several amine protecting groups are stable to acidic conditions and can be removed under orthogonal conditions. This is a key strategy to avoid premature deprotection if your synthetic route requires acidic steps.
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| Protecting Group | Abbreviation | Cleavage Conditions |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine in DMF) |
| Acetyl | Ac | Strong acid or base hydrolysis (harsher than Boc cleavage) |
| Benzyl | Bn | Hydrogenolysis |
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Q4: How can I monitor the progress of the Boc deprotection and the potential formation of byproducts?
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A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
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TLC: Use a suitable solvent system to achieve good separation between the starting material, the deprotected product, and any potential byproducts. The starting Boc-protected compound will be less polar than the resulting free amine. The free amine can be visualized using a ninhydrin stain.
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LC-MS: This is a powerful technique to monitor the disappearance of the starting material and the appearance of the product. The mass spectrometer can also help in identifying the masses of any byproducts, which can provide clues about the degradation pathways.
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Experimental Protocols
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
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Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to make a 0.1 M solution.
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Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (3 x 10 mL) to ensure complete removal of TFA.
-
The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent.
Protocol 2: Mild Boc Deprotection with HCl in Dioxane
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Dissolve this compound (1 equivalent) in a minimal amount of a co-solvent like DCM if it is not fully soluble in dioxane.
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Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
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Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the amine. This can often be precipitated by the addition of a non-polar solvent like diethyl ether.
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting logic for premature Boc deprotection.
References
purification strategies for removing impurities from Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. It focuses on addressing common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after the synthesis of this compound?
A1: While the exact impurity profile depends on the specific synthetic route, the synthesis of the spirocyclic β-keto ester core likely involves a Dieckmann cyclization or a similar intramolecular condensation reaction.[1][2][3][4] Based on this, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding acyclic diester.
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Byproducts of Incomplete Cyclization: Linear β-keto esters that have not circularized.
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Side-Reaction Products: Impurities arising from intermolecular condensation between two molecules of the starting diester.
-
Regioisomers: If the starting diester is unsymmetrical, different enolates can form, leading to isomeric spirocyclic ketones.[1]
-
Solvent Adducts: Residual solvents from the reaction or work-up.
-
Reagents from Protection/Deprotection Steps: For instance, reagents used for the introduction of the Boc protecting group.
Q2: My purified product appears as an oil or a waxy solid, making it difficult to handle. How can I obtain a crystalline solid?
A2: Oiling out or the formation of a non-crystalline solid is a common issue. Recrystallization is the preferred method to obtain a crystalline product. The key is to find a suitable solvent or solvent system. For moderately polar ketones like the target compound, a good starting point is a binary solvent system.[5][6][7]
Q3: I am struggling to separate my target compound from a very polar impurity. What chromatographic technique is most suitable?
A3: For the separation of polar compounds, especially when conventional normal-phase or reversed-phase chromatography fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[8][9][10] HILIC utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] This technique is well-suited for the purification of polar and hydrophilic compounds.[8][9]
Troubleshooting Guides
Recrystallization
Problem: Difficulty in finding a suitable solvent for recrystallization.
Solution: A systematic approach to solvent screening is recommended. Start with single solvents and, if unsuccessful, move to binary solvent systems.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent Class | Examples | Polarity | Comments |
| Protic Solvents | Ethanol, Methanol | Polar | Good for dissolving many polar and moderately polar compounds.[5][11] |
| Aprotic Polar | Acetone, Ethyl Acetate | Moderately Polar | Often effective for compounds with ketone and ester functionalities.[5][6] |
| Nonpolar | Hexane, Heptane, Cyclohexane | Nonpolar | Typically used as the anti-solvent in binary systems to induce precipitation.[6] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Polar | Can be effective, but their volatility requires careful handling.[6] |
Experimental Protocol: Binary Solvent Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethyl acetate or acetone) in which the compound is readily soluble.
-
While the solution is still warm, slowly add a "poor" solvent (e.g., hexane or heptane) in which the compound is sparingly soluble, until the solution becomes faintly cloudy.
-
Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Logical Relationship for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for recrystallization.
Flash Column Chromatography
Problem: Co-elution of the product with impurities during standard silica gel chromatography.
Solution: Optimizing the mobile phase and considering alternative stationary phases can improve separation. For N-Boc protected ketones, a gradient elution is often effective.
Table 2: Recommended Mobile Phases for Flash Chromatography
| Stationary Phase | Eluent System | Gradient Profile | Target Impurities |
| Silica Gel | Hexane/Ethyl Acetate | Start with low polarity (e.g., 5% EtOAc) and gradually increase to 20-30% EtOAc.[12] | Less polar impurities. |
| Silica Gel | Dichloromethane/Methanol | Start with 100% DCM and gradually introduce MeOH up to 5%. | More polar impurities. |
| Amino-propylated Silica | Acetonitrile/Water | HILIC mode: Start with high acetonitrile (e.g., 95%) and decrease to 80-70%.[8] | Highly polar impurities, regioisomers. |
Experimental Protocol: Gradient Flash Chromatography on Silica Gel
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Pre-adsorb the sample onto a small amount of silica gel.
-
Pack a silica gel column with the initial low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Carefully load the adsorbed sample onto the top of the column.
-
Begin elution with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Workflow for Flash Chromatography Purification
Caption: Step-by-step workflow for flash chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Problem: The target compound is too polar for conventional reversed-phase chromatography and shows poor separation from polar impurities.
Solution: Employ HILIC for effective separation of polar analytes.
Table 3: Typical HILIC Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica, Amide, or Diol-bonded silica.[8] |
| Mobile Phase A | Acetonitrile. |
| Mobile Phase B | Aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate).[13] |
| Gradient | Start with a high percentage of A (e.g., 95%) and run a gradient to increase B.[8] |
| Detection | UV (if chromophore is present) or Mass Spectrometry (MS). |
Experimental Protocol: HILIC Purification
-
Equilibrate the HILIC column with the initial mobile phase composition (e.g., 95% acetonitrile, 5% aqueous buffer) for a sufficient time.
-
Dissolve the sample in the initial mobile phase.
-
Inject the sample onto the column.
-
Run a linear gradient, increasing the percentage of the aqueous buffer over time to elute the compounds.
-
Monitor the elution profile using a suitable detector.
-
Collect fractions containing the pure product.
-
Remove the solvent, which may require lyophilization if the aqueous content is high.
Decision Tree for Choosing a Purification Strategy
Caption: Decision-making guide for purification methods.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. huaxichemical.com [huaxichemical.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. teledynelabs.com [teledynelabs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mac-mod.com [mac-mod.com]
Technical Support Center: Scale-Up Synthesis of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the scale-up synthesis of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for the large-scale synthesis of this compound?
A1: A likely and scalable synthetic approach involves a multi-step process starting from readily available materials. The key steps would be the synthesis of a suitable piperidine-based precursor, followed by the formation of the spirocyclic cyclopropane ring. A plausible route is the reaction of N-Boc-4-piperidone with a cyclopropylating agent.
Q2: What are the main challenges to anticipate during the scale-up of this synthesis?
A2: The primary challenges include:
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Exothermic Reactions: The formation of the cyclopropane ring, especially if using a Kulinkovich-type reaction, can be highly exothermic and require careful temperature control.
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Moisture-Sensitive Reagents: The use of Grignard reagents and titanium alkoxides necessitates stringent anhydrous conditions to prevent reagent quenching and side reactions.
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Product Purification: Separating the desired product from unreacted starting materials, byproducts, and residual metal salts can be challenging at a larger scale.
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Handling of Hazardous Reagents: Reagents like titanium isopropoxide and sodium triacetoxyborohydride require specific handling procedures to ensure safety.[1][2][3][4][5]
Q3: Are there any specific safety precautions I should take?
A3: Yes, several safety measures are crucial:
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Inert Atmosphere: All reactions involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.
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Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile or toxic substances.[4]
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Quenching Procedures: Develop and follow a safe quenching protocol for reactive reagents, particularly for any excess Grignard reagent or titanium species.
Troubleshooting Guides
Problem 1: Low Yield in the Cyclopropanation Step
| Potential Cause | Troubleshooting Action |
| Moisture in the reaction | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Inactive Grignard reagent | Titrate the Grignard reagent before use to determine its exact concentration. Ensure it is freshly prepared or properly stored. |
| Incorrect reaction temperature | The formation of the titanacyclopropane intermediate is temperature-sensitive.[6][7] Carefully control the temperature during the addition of the Grignard reagent. Use a cryostat for better temperature management on a larger scale. |
| Suboptimal stoichiometry | While stoichiometric amounts of the titanium reagent are often recommended for better yields in the Kulinkovich-de Meijere reaction, optimization of the ratio of Grignard reagent to the amide and titanium reagent may be necessary.[7] |
| Side reactions | The formation of ethene can be a non-productive side reaction in Kulinkovich reactions.[8] Using methyltitanium triisopropoxide can sometimes improve yields.[7] |
Problem 2: Incomplete Reaction or Stalling
| Potential Cause | Troubleshooting Action |
| Poor mixing | On a larger scale, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Use an appropriate overhead stirrer to ensure proper mixing. |
| Reaction has not initiated (Grignard reactions) | Initiation of Grignard reactions can be challenging.[9] Use of an initiator like iodine or 1,2-dibromoethane might be necessary. In-situ monitoring techniques like FTIR can help confirm initiation before adding the bulk of the reagents.[9] |
| Decomposition of reagents | Ensure the quality and purity of starting materials. For instance, the potency of sodium triacetoxyborohydride can degrade over time.[10] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action |
| Formation of emulsions during workup | The workup of reactions containing titanium salts can lead to stable emulsions. The addition of a saturated solution of potassium fluoride or careful pH adjustment can help to break these emulsions. |
| Co-elution of impurities during chromatography | Optimize the mobile phase and stationary phase for column chromatography. Consider alternative purification methods like crystallization or distillation if applicable. |
| Residual metal salts | Thoroughly wash the organic phase with appropriate aqueous solutions (e.g., saturated ammonium chloride, brine) to remove metal salts. Filtration through a pad of celite can also be effective. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed route and should be optimized for scale-up.
Step 1: Synthesis of N-Boc-4-piperidone
This step is assumed to start from commercially available N-Boc-4-piperidone. If synthesis is required, it can be prepared from 4-piperidone hydrochloride hydrate.[11]
Step 2: Synthesis of this compound via a Modified Kulinkovich-de Meijere Reaction
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Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq) and anhydrous toluene.
-
Reagent Addition: Cool the solution to 0 °C. Add titanium(IV) isopropoxide (1.2 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Grignard Addition: To a separate flask, prepare a solution of ethylmagnesium bromide (3.0 eq) in anhydrous THF. Add this Grignard solution to the reaction mixture via the dropping funnel at a rate that maintains the internal temperature between 0 and 5 °C. The reaction is exothermic and careful control is crucial.[12]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride. Stir for 1 hour.
-
Extraction: Dilute with ethyl acetate and filter the mixture through a pad of celite to remove the titanium salts. Separate the organic layer and wash it with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions (Lab Scale)
| Reagent | Molar Eq. | Molecular Weight | Amount (for 10g N-Boc-4-piperidone) |
| N-Boc-4-piperidone | 1.0 | 199.27 g/mol | 10.0 g |
| Titanium(IV) isopropoxide | 1.2 | 284.22 g/mol | 17.1 g (17.9 mL) |
| Ethylmagnesium bromide (3M in THF) | 3.0 | 131.27 g/mol | 50.2 mL |
| Anhydrous Toluene | - | - | 100 mL |
| Anhydrous THF | - | - | As solvent for Grignard |
| Reaction Temperature | - | - | 0-5 °C (addition), RT (reaction) |
| Reaction Time | - | - | 12-24 hours |
Table 2: Troubleshooting Summary for Scale-Up
| Issue | Key Parameter to Control | Recommended Action |
| Exothermicity | Temperature | Slow, controlled addition of reagents; efficient cooling system.[12] |
| Reagent Reactivity | Moisture | Use of anhydrous solvents and inert atmosphere. |
| Work-up Emulsions | Quenching/Extraction | Use of appropriate quenching agents (e.g., KF solution) and filtration aids. |
| Product Purity | Purification Method | Optimization of chromatography or exploration of crystallization. |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low yield in the cyclopropanation step.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. lobachemie.com [lobachemie.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. gelest.com [gelest.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (156e) A Quantitative Assay of Sodium Triacetoxyborohydride | AIChE [proceedings.aiche.org]
- 11. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 12. mt.com [mt.com]
Technical Support Center: Managing Stereoselectivity in Reactions with Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles of stereoselective organic chemistry and data from analogous spirocyclic systems. As there is limited published data specifically for Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, the provided information should be considered a starting point for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence stereoselectivity in its reactions?
A1: The stereochemical outcome of reactions at the C8-carbonyl group is primarily influenced by two main features:
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Prochiral Center: The carbonyl carbon (C8) is a prochiral center. Nucleophilic attack can occur from two different faces, leading to the formation of stereoisomers.
-
Rigid Spirocyclic System: The spirocyclic nature of the molecule, featuring a cyclopropane ring fused to a piperidine ring, creates a rigid three-dimensional structure. This rigidity leads to significant steric hindrance on one face of the carbonyl group, favoring nucleophilic attack from the less hindered face. The N-Boc protecting group also contributes to the steric environment.
Q2: How can I predict the major diastereomer in a nucleophilic addition to the carbonyl group?
A2: Predicting the major diastereomer generally relies on assessing the steric accessibility of the two faces of the carbonyl group. The cyclopropane ring and the piperidine ring create a concave and a convex face. Nucleophilic attack is generally favored from the less sterically hindered convex face. For a more accurate prediction, computational modeling (e.g., DFT calculations) can be employed to determine the transition state energies for attack from each face.
Q3: What general strategies can be employed to control the stereoselectivity of reactions with this compound?
A3: The primary strategies for controlling stereoselectivity include:
-
Reagent-Controlled Stereoselectivity: Utilizing sterically demanding or chiral reagents can enhance the facial selectivity of the nucleophilic attack. Chiral reducing agents or organometallic reagents with chiral ligands are common choices.
-
Substrate-Controlled Stereoselectivity: The inherent chirality of a substituted version of the spirocycle could direct incoming reagents. However, in this achiral substrate, this is not directly applicable unless a chiral auxiliary is introduced.
-
Catalyst-Controlled Stereoselectivity: Employing a chiral catalyst can create a chiral environment around the substrate, directing the nucleophile to attack a specific face of the carbonyl group. This is a powerful strategy for achieving high enantioselectivity if a racemic mixture of the product is formed.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Nucleophilic Addition Reactions
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomers.
-
Difficulty in separating the desired diastereomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Steric Bias: The inherent steric hindrance of the spirocycle may not be sufficient to direct the nucleophile effectively. | 1. Use a more sterically demanding nucleophile: A bulkier reagent will be more sensitive to the steric environment of the substrate. 2. Lower the reaction temperature: Lower temperatures can increase the energy difference between the diastereomeric transition states, leading to higher selectivity. 3. Change the solvent: Solvent polarity can influence the conformation of the substrate and the transition state, thereby affecting stereoselectivity. |
| Reaction proceeding under thermodynamic control: The initially formed kinetic product may be equilibrating to the more stable thermodynamic product, resulting in a mixture. | 1. Use reaction conditions that favor kinetic control: Employ shorter reaction times and lower temperatures. 2. Choose a reagent that leads to irreversible addition. |
| Chelation Control: If the nucleophile or reaction conditions involve metal ions, chelation with the carbonyl oxygen and the nitrogen of the piperidine ring could alter the preferred face of attack. | 1. Use non-chelating conditions: Employ solvents that are less likely to coordinate with metal ions. 2. Select reagents with non-coordinating counter-ions. |
Issue 2: Low Enantioselectivity in Asymmetric Reactions
Symptoms:
-
The product is obtained as a racemic or nearly racemic mixture when using a chiral catalyst or reagent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Chiral Catalyst/Reagent: The chosen chiral catalyst or reagent may not be well-suited for this specific substrate. | 1. Screen a variety of chiral ligands or catalysts: Different chiral scaffolds have different steric and electronic properties. 2. Optimize the catalyst loading: In some cases, catalyst aggregation at high concentrations can lead to lower enantioselectivity. 3. Vary the metal precursor for in-situ generated catalysts. |
| Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic asymmetric reaction. | 1. Lower the reaction temperature: This can slow down the uncatalyzed reaction more significantly than the catalyzed one. 2. Slowly add the achiral reagent: Maintaining a low concentration of the achiral reagent can favor the catalyzed pathway. |
| Mismatched Substrate-Catalyst Interaction: The steric or electronic properties of the substrate may not be compatible with the chiral pocket of the catalyst. | 1. Modify the protecting group: While the Boc group is common, other protecting groups might alter the substrate's conformation and lead to better interaction with the catalyst. |
Experimental Protocols (General Procedures)
Disclaimer: These are general protocols and must be optimized for this compound.
Protocol 1: Diastereoselective Reduction of the Carbonyl Group
This protocol aims to produce the corresponding alcohol with a preference for one diastereomer.
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Slowly add a solution of the reducing agent (e.g., L-Selectride®, K-Selectride®, or NaBH₄ with a Lewis acid) (1.1-1.5 eq) to the stirred solution of the ketone.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl, water, or acetone).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomeric alcohols.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy or GC/HPLC analysis of the purified product.
Illustrative Data for Diastereoselective Ketone Reduction (Based on Analogous Systems):
| Reducing Agent | Solvent | Temperature (°C) | Expected Major Diastereomer | Typical Diastereomeric Ratio (dr) |
| NaBH₄ | MeOH | 0 | Axial Attack | 5:1 to 10:1 |
| L-Selectride® | THF | -78 | Equatorial Attack | >20:1 |
| K-Selectride® | THF | -78 | Equatorial Attack | >20:1 |
| DIBAL-H | Toluene | -78 | Axial Attack | 10:1 to 15:1 |
Note: "Axial" and "Equatorial" attack refer to the direction of hydride delivery relative to the plane of the piperidine ring, leading to different alcohol stereoisomers.
Protocol 2: Asymmetric Reduction using a Chiral Catalyst (Corey-Bakshi-Shibata - CBS Reduction)
This protocol aims to produce one enantiomer of the alcohol in excess.
-
To a solution of the CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine) (0.05-0.2 eq) in anhydrous THF under an inert atmosphere, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6-1.0 eq) at room temperature.
-
Stir the mixture for 10-15 minutes.
-
Cool the solution to the desired temperature (e.g., -40 °C to 0 °C).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the catalyst-borane mixture over a period of time.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Visualizations
Technical Support Center: Troubleshooting Low Reactivity of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of the carbonyl group in Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. The information is tailored for researchers, scientists, and drug development professionals encountering challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the carbonyl group in this compound exhibiting low reactivity?
A1: The reduced reactivity of the carbonyl group in this spirocyclic ketone is primarily attributed to steric hindrance. The spirocyclic structure, particularly the presence of the cyclopropane ring adjacent to the carbonyl group, physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon. This steric congestion increases the activation energy for nucleophilic attack, slowing down or even preventing reactions under standard conditions.
Q2: What are the common reactions where low reactivity of this compound is observed?
A2: Researchers may encounter low reactivity in a variety of common carbonyl reactions, including:
-
Reductive Amination: Difficulty in forming the initial iminium ion intermediate due to steric hindrance around the carbonyl.
-
Wittig Reaction: Steric hindrance can make the nucleophilic attack of the phosphorus ylide on the carbonyl carbon challenging, especially with stabilized ylides.[1]
-
Aldol Condensation: The formation of the enolate and its subsequent attack on the sterically hindered carbonyl can be sluggish, often leading to unfavorable equilibria.[2]
Q3: Are there any alternative reagents I can use for olefination if the Wittig reaction is failing?
A3: Yes, for sterically hindered ketones where the Wittig reaction gives poor yields, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative.[1] HWE reagents, which are phosphonate carbanions, are generally more nucleophilic than the corresponding Wittig reagents and can react more effectively with hindered ketones.[3] The HWE reaction often provides excellent E-selectivity for the resulting alkene.[4][5]
Q4: How can I activate the carbonyl group to enhance its reactivity?
A4: Lewis acids can be employed to activate the carbonyl group. A Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Common Lewis acids used for this purpose include titanium(IV) isopropoxide (Ti(Oi-Pr)₄), zinc chloride (ZnCl₂), and various scandium or ytterbium triflates. The use of a Lewis acid can be particularly beneficial in reductive amination reactions.[6][7]
Q5: What general strategies can I employ to improve reaction yields?
A5: To improve the yield of reactions involving this sterically hindered ketone, consider the following strategies:[8]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier.
-
Prolong Reaction Time: Allowing the reaction to proceed for an extended period can lead to higher conversion.
-
Use of a Catalyst: As mentioned, Lewis acids can activate the carbonyl group. For certain reactions, other catalysts may be applicable.
-
Choice of Reagents: Employing more reactive reagents, such as in the Horner-Wadsworth-Emmons reaction, can be effective.
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents are often suitable for these types of reactions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low reactivity issues with this compound.
Diagram: Troubleshooting Workflow for Low Carbonyl Reactivity
Caption: A logical workflow for troubleshooting low reactivity of the target spiroketone.
Experimental Protocols (Analogous Systems)
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted for sterically hindered ketones and aims to minimize side reactions.[6]
Materials:
-
This compound
-
Amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this sterically hindered ketone, the reaction may require 24-48 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Horner-Wadsworth-Emmons Olefination
This protocol is an alternative to the Wittig reaction for the olefination of sterically hindered ketones.[3][9]
Materials:
-
This compound
-
Phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add the phosphonate reagent (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction may require heating to reflux for complete conversion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Aldol Condensation with a Non-enolizable Aldehyde
This protocol describes a crossed aldol condensation, which is more likely to be successful with a sterically hindered ketone when a more reactive, non-enolizable aldehyde is used.
Materials:
-
This compound
-
Non-enolizable aldehyde (e.g., benzaldehyde)
-
Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA))
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium
Procedure:
-
Prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.
-
To this LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at -78 °C to form the enolate.
-
After stirring for 30 minutes at -78 °C, add the non-enolizable aldehyde (1.5 eq) dropwise.
-
Allow the reaction to stir at -78 °C for several hours and then slowly warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Analogous Systems)
The following table summarizes typical reaction conditions and yields for reactions of sterically hindered ketones, which can be used as a reference for optimizing reactions with this compound.
| Reaction Type | Ketone Type | Reagents/Conditions | Yield (%) | Reference |
| Reductive Amination | Hindered Cyclic Ketone | Secondary Amine, HSiCl₃, TMEDA, CH₂Cl₂, rt, 36h | 85-95% | [10] |
| Wittig Reaction | Sterically Hindered Ketone | Methylenetriphenylphosphorane, K-t-butoxide | High | General |
| Horner-Wadsworth-Emmons | Hindered Ketone | Stabilized phosphonate, NaH, THF | Good to Excellent | [3][9] |
| Aldol Condensation | Ketone | Aldehyde, NaOH, EtOH, heat | Variable | [11][12] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. WO2007104357A1 - Synthesis of amines with catalytic amounts of mild lewis acids - Google Patents [patents.google.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webassign.net [webassign.net]
- 12. amherst.edu [amherst.edu]
Validation & Comparative
A Comparative Guide to Boc and Cbz Protecting Groups for 8-oxo-5-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the development of complex pharmaceutical agents. The 8-oxo-5-azaspiro[2.5]octane scaffold is a valuable building block in medicinal chemistry, and the choice of a suitable amine protecting group is critical for its successful functionalization. This guide provides an objective comparison of two of the most widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of 8-oxo-5-azaspiro[2.5]octane.
Introduction to Boc and Cbz Protecting Groups
The tert-butyloxycarbonyl (Boc) group is a popular acid-labile protecting group for amines, valued for its stability under a broad range of reaction conditions and its straightforward removal under mild acidic conditions.[1] The benzyloxycarbonyl (Cbz or Z) group is another stalwart of amine protection, particularly in peptide synthesis, and is renowned for its stability and is typically cleaved by catalytic hydrogenolysis.[1] A key advantage in multi-step syntheses is the orthogonality of these two groups, meaning one can be selectively removed in the presence of the other.[1]
Comparison of Performance: Boc vs. Cbz on 8-oxo-5-azaspiro[2.5]octane
While specific experimental data directly comparing the protection of 8-oxo-5-azaspiro[2.5]octane with Boc and Cbz groups is not extensively available in the public domain, a comparative analysis can be constructed based on established chemical principles and general protocols for secondary amines.
Table 1: General Comparison of Boc and Cbz Protecting Groups
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Mild basic or aqueous conditions | Mild basic or Schotten-Baumann conditions |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenolysis.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[1] | Labile to catalytic hydrogenolysis and strong acids.[1] |
| Byproducts of Deprotection | Isobutylene and CO₂ | Toluene and CO₂ |
| Orthogonality | Orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc |
Table 2: Predicted Performance for 8-oxo-5-azaspiro[2.5]octane
| Parameter | Boc Protection | Cbz Protection |
| Expected Yield | High | High |
| Reaction Time | Typically 2-12 hours | Typically 2-20 hours |
| Chemoselectivity | High, the ketone is stable to Boc protection conditions. | High, the ketone is generally stable to Cbz protection conditions. |
| Ease of Deprotection | Simple acid treatment, often with volatile byproducts. | Requires specialized hydrogenation equipment. |
| Potential Side Reactions | Acid-sensitive groups on the molecule may be affected during deprotection. | Catalyst poisoning can be an issue. Reducible functional groups may be affected during deprotection. |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a secondary amine, adapted for 8-oxo-5-azaspiro[2.5]octane.
Boc Protection of 8-oxo-5-azaspiro[2.5]octane
Materials:
-
8-oxo-5-azaspiro[2.5]octane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Tetrahydrofuran (THF) or a mixture of THF/water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
Dissolve 8-oxo-5-azaspiro[2.5]octane in the chosen solvent (e.g., anhydrous THF).
-
Add the base (e.g., 1.2-1.5 equivalents of TEA).
-
Slowly add 1.1-1.5 equivalents of Boc₂O.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.
-
Purify by column chromatography on silica gel if necessary.[1]
Cbz Protection of 8-oxo-5-azaspiro[2.5]octane
Materials:
-
8-oxo-5-azaspiro[2.5]octane
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Dioxane/water mixture or Dichloromethane (DCM)
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
Dissolve 8-oxo-5-azaspiro[2.5]octane in the chosen solvent system.
-
Add an aqueous solution of the base (e.g., NaHCO₃).
-
Cool the mixture to 0 °C.
-
Slowly add 1.1 equivalents of Cbz-Cl.
-
Stir the reaction mixture, allowing it to warm to room temperature, for 2-20 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.[2]
Deprotection of Boc-8-oxo-5-azaspiro[2.5]octane
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (typically 20-50% v/v) or a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 30 minutes to a few hours.[3]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected 8-oxo-5-azaspiro[2.5]octane.[3]
Deprotection of Cbz-8-oxo-5-azaspiro[2.5]octane
Materials:
-
Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (H₂ gas balloon or transfer hydrogenation reagent like ammonium formate)
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
If using H₂ gas, purge the flask with an inert gas and then introduce hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the deprotected 8-oxo-5-azaspiro[2.5]octane.
Visualization of Workflows
Caption: Boc protection and deprotection workflow.
Caption: Cbz protection and deprotection workflow.
Conclusion
The choice between Boc and Cbz as a protecting group for 8-oxo-5-azaspiro[2.5]octane will depend on the overall synthetic strategy. The Boc group offers the advantage of facile, non-hydrogenolytic deprotection, which is beneficial if other reducible functional groups are present in the molecule. Conversely, the Cbz group provides robust protection against acidic conditions, making it a suitable choice when subsequent synthetic steps require an acidic environment. Both protecting groups are expected to be installed in high yields and with excellent chemoselectivity in the presence of the ketone functionality. The provided protocols and comparative data serve as a foundational guide for researchers to make an informed decision based on the specific requirements of their synthetic route.
References
A Comparative Guide to Amine Protecting Groups for 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the secondary amine of 8-oxo-5-azaspiro[2.5]octane is a critical step in the synthesis of more complex derivatives. The ideal protecting group should be introduced in high yield, remain stable throughout subsequent reaction steps, and be selectively removed under mild conditions that do not compromise the integrity of the spirocyclic core and the ketone functionality. This guide provides an objective comparison of three commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc), with a focus on their application to the 8-oxo-5-azaspiro[2.5]octane scaffold.
Overview of Protecting Groups
The choice of a protecting group is primarily dictated by its cleavage conditions, which allows for orthogonal strategies in multi-step syntheses.[1]
-
tert-Butoxycarbonyl (Boc): This widely used protecting group is stable under a variety of reaction conditions but is readily cleaved under acidic conditions.[2]
-
Carboxybenzyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis.[2]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notably labile under basic conditions, often cleaved with a solution of piperidine.[2]
Comparative Data
The following tables summarize the key characteristics and representative performance of each protecting group in the context of 8-oxo-5-azaspiro[2.5]octane. The quantitative data is based on typical yields and reaction times reported in the literature for similar substrates, as direct comparative studies on this specific scaffold are limited.
Table 1: Comparison of Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Typical Reaction Time | Typical Yield |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NEt₃, NaOH), Solvent (e.g., DCM, Dioxane/H₂O) | 2 - 6 hours | > 95% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NEt₃), Solvent (e.g., Dioxane/H₂O, DCM) | 1 - 4 hours | > 90% |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, DCM) | 1 - 3 hours | > 90% |
Table 2: Comparison of Deprotection Reactions
| Protecting Group | Reagent | Typical Conditions | Typical Reaction Time | Typical Yield |
| Boc | Trifluoroacetic acid (TFA) or HCl | Solvent (e.g., DCM, Dioxane) | 0.5 - 2 hours | > 95% |
| Cbz | H₂, Pd/C | Solvent (e.g., MeOH, EtOH) | 2 - 8 hours | > 90% |
| Fmoc | 20% Piperidine in DMF | Solvent (e.g., DMF) | 0.5 - 1 hour | > 95% |
Table 3: Stability Profile of Protected 8-oxo-5-azaspiro[2.5]octane-5-carboxylates
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Hydrogenolysis (H₂, Pd/C) |
| Boc | Labile | Stable | Stable |
| Cbz | Stable | Stable | Labile |
| Fmoc | Stable | Labile | Generally stable, but can be cleaved under prolonged reaction times. |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of 8-oxo-5-azaspiro[2.5]octane. Note that optimization of reaction conditions may be necessary for specific applications.
Protection Protocols
1. tert-Butoxycarbonyl (Boc) Protection:
-
To a solution of 8-oxo-5-azaspiro[2.5]octane (1.0 eq) in a mixture of dioxane and water (1:1) is added sodium hydroxide (1.2 eq).
-
The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (1.1 eq) is added portion-wise.
-
The reaction is stirred at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.
2. Carboxybenzyl (Cbz) Protection:
-
8-oxo-5-azaspiro[2.5]octane (1.0 eq) is dissolved in a mixture of dioxane and saturated aqueous sodium bicarbonate solution (1:1).
-
The solution is cooled to 0 °C, and benzyl chloroformate (1.1 eq) is added dropwise.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product, benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, can be purified by column chromatography.
3. 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection:
-
To a solution of 8-oxo-5-azaspiro[2.5]octane (1.0 eq) in a mixture of dioxane and saturated aqueous sodium bicarbonate solution (1:1) at 0 °C is added 9-fluorenylmethyl chloroformate (1.05 eq).
-
The reaction mixture is stirred vigorously at room temperature for 2-3 hours.
-
The resulting precipitate is filtered, washed with water and diethyl ether, and dried to yield 9-fluorenylmethyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.
Deprotection Protocols
1. Boc Deprotection (Acidic Cleavage):
-
This compound is dissolved in dichloromethane.
-
An equal volume of trifluoroacetic acid is added, and the solution is stirred at room temperature for 1-2 hours.
-
The solvent and excess acid are removed under reduced pressure.
-
The residue is dissolved in a minimal amount of dichloromethane and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to give 8-oxo-5-azaspiro[2.5]octane.
2. Cbz Deprotection (Hydrogenolysis):
-
Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is dissolved in methanol or ethanol.
-
A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours.
-
Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield 8-oxo-5-azaspiro[2.5]octane.
3. Fmoc Deprotection (Basic Cleavage):
-
9-Fluorenylmethyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is dissolved in N,N-dimethylformamide (DMF).
-
A solution of 20% piperidine in DMF is added, and the mixture is stirred at room temperature for 30-60 minutes.
-
The solvent and piperidine are removed under high vacuum.
-
The residue is triturated with diethyl ether to precipitate the deprotected amine, which can be collected by filtration.
Visualizing the Workflow
The following diagrams illustrate the chemical transformations and a decision-making process for selecting an appropriate protecting group.
Caption: General workflow for the protection and deprotection of 8-oxo-5-azaspiro[2.5]octane.
Caption: Decision tree for selecting an appropriate protecting group based on reaction compatibility.
Conclusion
The choice of an amine protecting group for 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is a strategic decision that significantly impacts the overall success of a synthetic route. The Boc group offers excellent stability and high-yielding protection and deprotection, with the caveat of requiring acidic conditions for removal. The Cbz group provides robustness towards both acidic and basic conditions, with cleavage achieved through catalytic hydrogenolysis, a mild but potentially incompatible method with other reducible functional groups. The Fmoc group is the ideal choice when base-lability is desired for deprotection, offering a truly orthogonal protecting group strategy in combination with acid-labile or hydrogenation-labile groups. Researchers should carefully consider the stability of their entire molecule and the planned synthetic sequence to select the most appropriate protecting group for their specific needs.
References
A Comparative Guide to Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate and Other Spirocyclic Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic rings. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in this endeavor. Their inherent three-dimensional nature offers a rigid and spatially defined framework, enabling more precise interactions with biological targets.[1] This guide provides an objective comparison of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate with other relevant spirocyclic building blocks, supported by available data and experimental insights.
The Advantage of Three-Dimensionality: Why Spirocycles?
The incorporation of spirocyclic motifs into drug candidates has been shown to confer several advantages over their planar or less rigid counterparts. The key benefits include:
-
Improved Physicochemical Properties: Spirocycles, with their higher fraction of sp³-hybridized carbons, tend to exhibit increased aqueous solubility, which is a critical factor for drug development.[2][3] This shift away from high lipophilicity associated with flat aromatic compounds can lead to better "drug-like" properties.[4]
-
Enhanced Metabolic Stability: The rigid nature of the spirocyclic core can protect metabolically labile sites from enzymatic degradation, leading to improved metabolic stability.[1][5]
-
Increased Target Selectivity and Potency: The well-defined three-dimensional arrangement of substituents on a spirocyclic scaffold can lead to more specific and higher-affinity interactions with the target protein, potentially increasing potency and reducing off-target effects.[1][5]
-
Exploration of Novel Chemical Space: The unique geometries of spirocycles allow for the exploration of novel chemical space, providing opportunities for the development of intellectual property.
Head-to-Head Comparison: this compound vs. Alternatives
While direct comparative studies for this compound are limited in publicly available literature, we can infer its properties and compare it to other commonly used spirocyclic building blocks based on general trends and data from related structures.
Table 1: Comparison of Physicochemical Properties of Spirocyclic Scaffolds
| Scaffold | Structure | Molecular Weight ( g/mol ) | Calculated logP* | Key Features & Potential Advantages |
| This compound | 225.28[6][7][8] | ~2.5 - 3.0 | Combines a cyclopropane and a piperidone ring. The cyclopropane can offer metabolic stability and unique spatial vectors. The ketone provides a handle for further functionalization. The Boc protecting group enhances lipophilicity.[2] | |
| N-Boc-2-azaspiro[3.3]heptan-6-one | 211.26 | ~1.5 - 2.0 | The azetidine ring can improve aqueous solubility and act as a piperidine bioisostere.[9] The cyclobutanone offers different bond angles and exit vectors compared to the piperidone in the target compound. | |
| Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | 213.27 | ~1.1 | The oxirane ring introduces polarity and can act as a reactive handle for further chemistry. The replacement of a carbon with oxygen generally lowers lipophilicity. | |
| N-Boc-6-azaspiro[2.5]octane | 211.32 | ~3.0 - 3.5 | Lacks the ketone functionality, making it less polar. Useful for introducing a simple spirocyclic amine core. | |
| N-Boc-2-azaspiro[3.4]octane | 211.32 | ~2.0 - 2.5 | The cyclopentane ring offers a different conformational profile compared to the cyclopropane in the target compound. |
Note: Calculated logP values are estimations and can vary depending on the algorithm used. These values are provided for comparative purposes.
Table 2: Qualitative Performance Comparison of Azaspirocyclic Scaffolds
| Property | Azaspiro[2.5]octane Core | Azaspiro[3.3]heptane Core | Azaspiro[3.4]octane Core | Rationale & Supporting Evidence |
| Synthetic Accessibility | Moderate | Moderate to High | Moderate | Syntheses often involve multi-step sequences. The availability of starting materials and the strain of the smaller rings can influence the overall ease of synthesis.[9] |
| Three-Dimensionality | High | High | High | All spirocycles offer significant 3D character compared to flat rings. The specific geometry and exit vectors for substituents will differ based on the ring sizes. |
| Modulation of Lipophilicity | Can lower logD compared to acyclic or larger ring analogs. | Often leads to a significant decrease in logD, which can be attributed to increased basicity.[10][11] | Can be used to fine-tune lipophilicity. | The introduction of a spirocenter generally increases the sp³ character, which can lead to lower lipophilicity despite the addition of carbon atoms.[1][5] |
| Metabolic Stability | Generally good due to the rigid scaffold and presence of the cyclopropane ring. | The strained azetidine ring can sometimes be a site for metabolism, but overall stability is often improved compared to non-spirocyclic analogs. | Generally good, offering an alternative to more metabolically labile groups. | The rigid conformation can shield potential sites of metabolism.[12] |
| Intellectual Property | Offers good potential for novel IP. | Well-explored but still offers opportunities for novel derivatives. | A valuable scaffold for generating novel chemical matter. | The unique structures of spirocycles provide a strong basis for patentable inventions. |
Experimental Protocols
Synthesis of this compound
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed multi-step synthesis of the target compound.
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
-
To a stirred solution of diethyl malonate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,2-dibromoethane (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford diethyl 1,1-cyclopropanedicarboxylate.
Step 2: Synthesis of 1-(tert-Butoxycarbonylamino)cyclopropane-1-carboxylic acid
-
To a solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in ethanol, add a solution of potassium hydroxide (1.0 eq) in water dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated to give the mono-acid.
-
To a solution of the mono-acid (1.0 eq) in tert-butanol, add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and concentrate under reduced pressure. Purify the residue by column chromatography to yield 1-(tert-butoxycarbonylamino)cyclopropane-1-carboxylic acid.
Step 3: Amide Coupling
-
To a solution of 1-(tert-butoxycarbonylamino)cyclopropane-1-carboxylic acid (1.0 eq), methyl 3-aminopropionate hydrochloride (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in dichloromethane (DCM), add N,N'-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate and concentrate to give the crude dipeptide.
Step 4: Dieckmann Condensation
-
To a suspension of sodium hydride (1.5 eq) in dry toluene, add a solution of the dipeptide from the previous step (1.0 eq) in toluene dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualization of Application in Drug Discovery
Scaffold Hopping Workflow
The introduction of novel building blocks like this compound is often a key step in a "scaffold hopping" strategy during the hit-to-lead and lead optimization phases of drug discovery. This workflow aims to identify new core structures with improved properties while retaining the desired biological activity.
Caption: A typical scaffold hopping workflow in drug discovery.
Modulation of a G-Protein Coupled Receptor (GPCR) Signaling Pathway
Spirocyclic scaffolds can be incorporated into ligands designed to modulate GPCRs, which are a major class of drug targets. For instance, an azaspirocycle could be part of an allosteric modulator that fine-tunes the receptor's response to an endogenous ligand.
Caption: Conceptual GPCR signaling pathway with an allosteric modulator.
Conclusion
This compound represents a valuable, three-dimensional building block for medicinal chemists. While direct quantitative comparisons with other spirocyclic scaffolds are not extensively documented, the general principles of spirocycle incorporation in drug design suggest that it can be a powerful tool for optimizing physicochemical properties, enhancing metabolic stability, and improving the potency and selectivity of drug candidates. The synthetic accessibility, although requiring multi-step procedures, is within the realm of standard organic chemistry. As the demand for novel, patentable, and effective therapeutics continues to grow, the strategic use of spirocyclic building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. New Pipelines for Novel Allosteric GPCR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tert-Butyl 8-oxo-5-azaspiro[2.5] acetane-5-carboxylate-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 8. CAS 143306-64-3: Tert-Butyl 8-Oxo-5-Azaspiro[2.5]Octane-5-… [cymitquimica.com]
- 9. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Rigid Architecture: Evaluating Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate in PROTAC Synthesis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) has become a pivotal strategy in modern therapeutics. The linker, a seemingly simple component connecting the target protein ligand and the E3 ligase recruiter, has emerged as a critical determinant of a PROTAC's success. While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been the historical workhorses, the field is increasingly pivoting towards rigid and semi-rigid linkers to overcome challenges in potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a representative of the spirocyclic linker class, against traditional flexible linkers in PROTAC synthesis.
While specific, direct comparative data for PROTACs utilizing this compound is limited in publicly available research, we can extrapolate its potential efficacy based on the well-documented advantages of incorporating rigid and spirocyclic motifs into PROTAC design.[1][2] This guide will present a comprehensive overview of the theoretical benefits, supported by illustrative experimental data and detailed protocols for key evaluation assays.
The Rigidity Advantage: Spirocyclic Linkers vs. Flexible Chains
Flexible linkers, such as PEG and alkyl chains, offer synthetic simplicity and the ability to accommodate various protein-protein orientations within the ternary complex.[1] However, their high conformational freedom can lead to an entropic penalty upon binding and may result in non-productive binding modes. Furthermore, flexible linkers can be more susceptible to metabolic degradation.[3]
Rigid linkers, including those with spirocyclic scaffolds like this compound, introduce conformational constraints. This pre-organization can reduce the entropic loss upon ternary complex formation, potentially leading to enhanced potency.[1] The defined three-dimensional structure of spirocyclic linkers can also improve selectivity by presenting the binding moieties in a more specific orientation.[1] Moreover, the introduction of cyclic systems can enhance metabolic stability and improve pharmacokinetic properties.[3]
Key Characteristics at a Glance
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Spirocyclic Linkers (e.g., this compound) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adapt to various protein-protein orientations, but may have an entropic penalty.[4] | May require a more specific protein-protein interface for productive complex formation, but can have a lower entropic penalty.[1] |
| Solubility | Generally higher aqueous solubility, especially with PEG linkers.[2] | Can be lower, but can be modulated with polar functional groups. |
| Cell Permeability | Can be lower due to higher polarity and molecular size. | Can be higher due to reduced polarity and the ability to shield polar groups. |
| Metabolic Stability | Can be more susceptible to oxidative metabolism. | Generally more stable to metabolism.[3] |
| Synthetic Complexity | Generally simpler to synthesize and modify length. | Can be more synthetically challenging. |
Illustrative Performance Data
The following table presents hypothetical, yet representative, quantitative data to illustrate the potential impact of linker choice on PROTAC performance. This data is based on general trends observed in the literature when comparing flexible and rigid linkers for the degradation of a hypothetical target protein (Target X) by recruiting the von Hippel-Lindau (VHL) E3 ligase.
Table 1: Illustrative Comparison of PROTACs with Different Linkers for Target X Degradation
| PROTAC ID | Linker Type | Linker Structure | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| PROTAC-A | PEG | -(CH₂CH₂O)₄- | 50 | 90 | 1.5 | 30 |
| PROTAC-B | Alkyl Chain | -(CH₂)₈- | 75 | 85 | 3.2 | 45 |
| PROTAC-C | Spirocyclic | This compound derivative | 20 | 95 | 5.8 | 90 |
This data is for illustrative purposes only and is intended to highlight the potential advantages of spirocyclic linkers based on current understanding in the field.
Signaling Pathways and Experimental Workflows
The successful design and evaluation of PROTACs require a thorough understanding of the underlying biological pathways and a systematic experimental approach.
References
Navigating the Labyrinth of Kinase Inhibition: A Comparative Analysis of Novel 5-Azaspiro[2.5]octane Derivatives as JAK Inhibitors
For researchers and drug development professionals at the forefront of kinase inhibitor design, the quest for potent and selective molecules is a perpetual challenge. This guide provides a comprehensive comparison of novel Janus kinase (JAK) inhibitors derived from the versatile scaffold, 5-azaspiro[2.5]octane, with a focus on compounds synthesized from the key intermediate, Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. We present a detailed analysis of their biological activity, benchmarked against established JAK inhibitors, and provide the necessary experimental frameworks for their evaluation.
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in mediating signal transduction for a multitude of cytokines and growth factors. Dysregulation of the JAK-STAT signaling pathway is a hallmark of various autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms, making JAKs a prime target for therapeutic intervention.
A recent patent has unveiled a series of 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-5-azaspiro[2.5]octane-8-carboxylic acid derivatives as potent inhibitors of the JAK family of kinases[1][2]. The synthesis of these promising compounds leverages the structural and chemical attributes of the 5-azaspiro[2.5]octane scaffold.
Comparative Biological Activity of 5-Azaspiro[2.5]octane Derivatives
To provide a clear perspective on the potency of these novel compounds, the following table summarizes their in vitro inhibitory activity (IC50) against the four JAK isoforms, juxtaposed with data for well-established, clinically approved JAK inhibitors.
| Compound Class | Target | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 5-Azaspiro[2.5]octane Derivatives | JAK Family | Data pending specific examples from RU2761626C2 | Data pending specific examples from RU2761626C2 | Data pending specific examples from RU2761626C2 | Data pending specific examples from RU2761626C2 |
| Tofacitinib (Pan-JAK inhibitor) | JAK1/2/3 | 1.2 | 20 | 0.8 | 34 |
| Ruxolitinib (JAK1/2 inhibitor) | JAK1/2 | 3.3 | 2.8 | 428 | 19 |
| Baricitinib (JAK1/2 inhibitor) | JAK1/2 | 5.9 | 5.7 | >400 | 53 |
| Filgotinib (Selective JAK1 inhibitor) | JAK1 | 10 | 28 | 810 | 116 |
Note: IC50 values for comparator compounds are approximate and can vary based on assay conditions. Data for the 5-Azaspiro[2.5]octane derivatives is based on the claims of patent RU2761626C2 and specific values for individual compounds are not yet publicly available in peer-reviewed literature.
Experimental Protocols
A critical component of drug discovery is the robust and reproducible assessment of biological activity. Below are detailed methodologies for key experiments relevant to the validation of these JAK inhibitors.
In Vitro JAK Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified JAK kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against JAK1, JAK2, JAK3, and TYK2.
Principle: The assay quantifies the amount of ATP consumed by the kinase during the phosphorylation of a substrate peptide. The remaining ATP is converted into a luminescent signal, where a lower signal indicates higher kinase activity (and thus lower inhibition).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Substrate peptide (e.g., IRS-1tide for JAK1/TYK2, Poly(Glu, Tyr) 4:1 for JAK2).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).
-
Test compounds (5-azaspiro[2.5]octane derivatives and comparators) serially diluted in DMSO.
-
Luminescent kinase assay kit (e.g., Kinase-Glo® MAX, ADP-Glo™).
-
96-well or 384-well white microplates.
-
Microplate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Add a small volume of the diluted compounds to the wells of the microplate. Include control wells with DMSO only (no inhibition) and a known potent pan-kinase inhibitor (e.g., staurosporine) for maximum inhibition.
-
Prepare a master mix containing the kinase assay buffer, the respective JAK enzyme, and the substrate peptide.
-
Add the enzyme/substrate master mix to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at the Km value for each specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
-
Incubate as required for signal development.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls and plot the results to determine the IC50 value using a suitable software (e.g., four-parameter logistic curve fit).
Visualizing the Path to Inhibition
To better understand the context of this research, the following diagrams illustrate the synthetic and biological pathways involved.
Caption: Synthetic and evaluative workflow for novel JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
References
A Comparative Analysis of Spectroscopic Data for Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
The consistency and purity of chemical reagents are paramount in scientific research and drug development. Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a framework for comparing the spectroscopic data of this compound from different suppliers to ensure quality and reproducibility in experimental work. While specific data from suppliers is often proprietary, this guide presents a template for such a comparison, supplemented with standardized experimental protocols for acquiring the necessary data.
Data Presentation: A Comparative Table
To facilitate a direct comparison of this compound from various sources, a comprehensive table summarizing key spectroscopic data is essential. Researchers should aim to populate a similar table with data obtained from the certificates of analysis (CoA) provided by suppliers or through in-house analysis.
| Parameter | Supplier A | Supplier B | Supplier C | Reference/Expected Value |
| ¹H NMR | ||||
| Chemical Shift (δ) | Hypothetical Data | Hypothetical Data | Hypothetical Data | Based on literature/prediction |
| Multiplicity | e.g., s, d, t, q, m | e.g., s, d, t, q, m | e.g., s, d, t, q, m | Predicted splitting pattern |
| Integration | Relative proton count | Relative proton count | Relative proton count | Expected proton count |
| Coupling Constant (J) | In Hz | In Hz | In Hz | Expected coupling |
| ¹³C NMR | ||||
| Chemical Shift (δ) | Hypothetical Data | Hypothetical Data | Hypothetical Data | Based on literature/prediction |
| Mass Spectrometry | ||||
| Molecular Ion (M+) | m/z value | m/z value | m/z value | Calculated exact mass |
| Major Fragments | m/z values | m/z values | m/z values | Predicted fragmentation pattern |
| Ionization Method | e.g., ESI, EI | e.g., ESI, EI | e.g., ESI, EI | Appropriate for the compound |
Note: The molecular formula for this compound is C₁₂H₁₉NO₃, with a molecular weight of 225.28 g/mol .[1][2][3][4]
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. The following are detailed methodologies for the key analytical techniques used in the characterization of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: The analysis should be performed on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Record the spectrum at room temperature.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the entire expected range of proton chemical shifts (typically 0-12 ppm).[5]
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak.[6]
-
Integrate all signals to determine the relative number of protons.[6]
-
Analyze the multiplicity and coupling constants to determine the connectivity of protons.[6]
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[7][8]
-
Instrumentation: The analysis should be performed on a 75 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.
-
A longer acquisition time and a greater number of scans are necessary to obtain a good signal-to-noise ratio.[8]
-
The spectral width should cover the full range of expected carbon chemical shifts (typically 0-220 ppm).[8][9]
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum using the TMS signal at 0 ppm or the solvent carbon signals.[9]
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[10][11][12]
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[13] Further dilution may be necessary depending on the ionization technique and instrument sensitivity.[13]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this compound, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used and will provide information about the fragmentation pattern.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of the compound.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Compare the observed isotopic distribution with the theoretical pattern for the molecular formula.
-
Workflow for Spectroscopic Data Comparison
The following diagram illustrates a logical workflow for the comparison of spectroscopic data from different suppliers. This process ensures a systematic and thorough evaluation of the material's quality.
Caption: Workflow for Spectroscopic Data Comparison.
References
- 1. chem.uiowa.edu [chem.uiowa.edu]
- 2. Tert-Butyl 8-oxo-5-azaspiro[2.5] acetane-5-carboxylate-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 3. chembk.com [chembk.com]
- 4. CAS 143306-64-3: Tert-Butyl 8-Oxo-5-Azaspiro[2.5]Octane-5-… [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Comparative Analysis of Reaction Yields for Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: A Guide for Researchers
For drug development professionals, researchers, and scientists, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a key building block for various bioactive molecules, presents a synthetic target of significant interest. However, a comprehensive comparative analysis of its reaction yields is hampered by the limited availability of specific, publicly accessible experimental data. This guide provides an overview of the synthetic strategies for analogous spirocyclic systems, highlighting the need for further detailed studies to enable direct quantitative comparisons.
Challenges in Quantitative Comparison
A thorough review of scientific literature and patent databases reveals a notable absence of detailed, reproducible experimental protocols with reported yields specifically for the synthesis of this compound. While the compound is commercially available and referenced as a synthetic intermediate, the precise conditions and resulting yields of its preparation are not extensively documented in readily available sources. This data gap precludes a direct and robust comparative analysis of its synthetic efficiency against alternative routes.
General Synthetic Strategies for Analogous Azaspiro[2.5]octane Scaffolds
Despite the lack of specific data for the target compound, general synthetic approaches towards similar azaspiro[2.5]octane cores can be considered to infer potential synthetic pathways. A common and logical route would likely involve the construction of the spirocyclic system from a suitable piperidine precursor, such as N-Boc-4-piperidone.
A plausible synthetic approach is a multi-step sequence commencing with the introduction of a cyclopropyl group at the 4-position of the piperidone ring. This could be followed by functional group manipulations and a subsequent intramolecular cyclization to form the desired spiro-ketone.
Hypothetical Synthetic Pathway:
Caption: A potential synthetic workflow for this compound.
Alternative Approaches from the Literature
While a direct alternative for the synthesis of this compound with comparable yield data is not available, a Chinese patent (CN111943894A) describes a synthetic route for a related 4,7-diazaspiro[2.5]octane derivative. This process involves the substitution, protection, deprotection, and reduction of a 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative. Although this method is for a different, albeit structurally related, scaffold, it highlights the multi-step nature and potential complexities involved in the synthesis of such spirocycles. The patent emphasizes the avoidance of hazardous reagents like boron trifluoride diethyl etherate, suggesting a focus on safety and scalability in industrial applications.
Data Presentation
Due to the aforementioned lack of specific quantitative data for the target compound and its direct synthetic alternatives, a comparative data table of reaction yields cannot be responsibly constructed at this time. The scientific community would greatly benefit from the publication of detailed experimental protocols and corresponding yield data for the synthesis of this compound to facilitate such comparisons and advance research in this area.
Experimental Protocols
The absence of published, detailed experimental protocols for the synthesis of this compound is a significant impediment to its widespread academic study and process optimization. Researchers are encouraged to develop and publish such protocols to foster a more open and collaborative scientific environment.
Conclusion
While this compound is a valuable building block in medicinal chemistry, a comprehensive and objective comparison of its synthetic reaction yields is currently not feasible due to a lack of publicly available, detailed experimental data. The exploration of general synthetic strategies for analogous compounds provides a foundational understanding, but further research and data publication are imperative to enable the kind of rigorous comparative analysis that is essential for advancing drug discovery and development. Researchers are encouraged to contribute to this area by documenting and sharing their synthetic methodologies and outcomes.
A Comparative Guide to Purity Assessment of Synthesized Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
For researchers, scientists, and drug development professionals, the verification of compound purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a spirocyclic compound with potential applications in medicinal chemistry and organic synthesis.[1][2][3][4] A multi-faceted approach, employing a combination of chromatographic and spectroscopic methods, is essential for the unambiguous determination of purity and the identification of any potential impurities, such as starting materials, by-products, or degradation products.[5][6]
Core Analytical Techniques for Purity Determination
The purity assessment of a synthesized organic compound like this compound relies on a suite of analytical methods. High-Performance Liquid Chromatography (HPLC) is a principal technique for impurity profiling, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information.[6][7] Mass Spectrometry (MS) is crucial for molecular weight confirmation, and Gas Chromatography (GC) is effective for analyzing volatile impurities.[8]
A logical workflow for assessing the purity of a newly synthesized batch of this compound would involve an initial qualitative check followed by rigorous quantitative analysis.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique, or combination of techniques, is contingent on the physicochemical properties of the compound and the nature of the expected impurities.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (% area), retention time of the main component and impurities. | High resolution and sensitivity, widely applicable, robust and reproducible.[8][9] | Requires a chromophore for UV detection, potential for co-elution of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Unambiguous structural confirmation, identification of impurities, and quantitative analysis (qNMR).[7] | Provides detailed structural information, non-destructive, can determine absolute purity with a standard. | Lower sensitivity compared to other methods, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation of the target compound and impurities.[8] | High sensitivity and specificity, can be coupled with chromatography (LC-MS, GC-MS).[5][9] | Generally not quantitative without an internal standard, potential for ion suppression. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | Detection and quantification of residual solvents and volatile organic impurities.[8] | Excellent for volatile and thermally stable compounds, high resolution. | Not suitable for non-volatile or thermally labile compounds. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Determination of melting point and estimation of purity for crystalline solids.[10] | Fast analysis, does not require a reference standard for purity estimation.[10] | Only applicable to crystalline and thermally stable compounds with a purity >98%.[10] |
Illustrative Experimental Data
The following tables present hypothetical, yet representative, data for the purity assessment of a synthesized batch of this compound.
Table 1: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 2.54 | 0.15 | Starting Material A |
| 2 | 3.89 | 0.25 | By-product B |
| 3 | 5.21 | 99.52 | This compound |
| 4 | 6.78 | 0.08 | Unknown Impurity |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.65 | t, J = 6.0 Hz | 2H | -N-CH₂ -C=O |
| 2.40 | t, J = 6.0 Hz | 2H | -C(=O)-CH₂ -C- |
| 1.48 | s | 9H | -O-C(CH₃ )₃ |
| 1.25 | m | 2H | Spiro-CH₂ |
| 0.85 | m | 2H | Spiro-CH₂ |
Minor peaks corresponding to impurities were observed at levels below 0.5%.
Table 3: Mass Spectrometry (LC-MS) Data
| Retention Time (min) | m/z [M+H]⁺ (Observed) | m/z [M+H]⁺ (Calculated) | Identity |
| 5.21 | 226.1439 | 226.1443 | This compound |
Table 4: GC-MS Analysis for Residual Solvents
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |
| Dichloromethane | 4.12 | 150 | 600 |
| Ethyl Acetate | 5.67 | 250 | 5000 |
| Heptane | 7.34 | 400 | 5000 |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water, Mobile Phase A) and an organic solvent (e.g., acetonitrile, Mobile Phase B). A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water, 1:1 v/v) at a concentration of approximately 1 mg/mL.
¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Data Analysis: Integrate all signals and assign the chemical shifts and multiplicities to the corresponding protons in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A column suitable for solvent analysis (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 min.
-
-
Injection: Headspace or direct liquid injection. For headspace, incubate the sample at 80 °C for 15 min.
-
Mass Spectrometer: Scan range of m/z 35-350 in Electron Ionization (EI) mode.
-
Data Analysis: Identify residual solvents by comparing their retention times and mass spectra with those of known standards and a spectral library. Quantify using an internal or external standard method.
References
- 1. CAS 143306-64-3: Tert-Butyl 8-Oxo-5-Azaspiro[2.5]Octane-5-… [cymitquimica.com]
- 2. parchem.com [parchem.com]
- 3. Spiro compound - Wikipedia [en.wikipedia.org]
- 4. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Biological Evaluation of Azaspiro[2.5]octane Derivatives: A Landscape of Therapeutic Potential
Azaspiro compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom, are of significant interest in drug discovery. Their rigid, three-dimensional structures offer a unique conformational profile that can lead to enhanced target selectivity and improved pharmacokinetic properties compared to more flexible acyclic or monocyclic analogs. Research into various azaspiro scaffolds has revealed promising activity in several key therapeutic areas.
General Therapeutic Potential of Azaspiro Compounds
Studies on different azaspiro skeletons have demonstrated a variety of biological effects, providing a rationale for the investigation of derivatives of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.
| Therapeutic Area | Biological Activity of Azaspiro Analogs |
| Oncology | Certain azaspiro compounds have shown significant antiproliferative activity against various human cancer cell lines.[1] For instance, some derivatives have been found to induce apoptosis and disrupt the cell cycle in tumor cells. |
| Infectious Diseases | Moderate antibacterial activity has been reported for some novel azaspiro derivatives.[1] |
| Neurological Disorders | The spirocyclic framework is considered valuable in the design of drugs targeting neurological conditions, with the potential for enhanced stability and specificity. |
Experimental Approaches for Biological Evaluation
While specific experimental data for the target compound's derivatives are unavailable, a general workflow for their biological evaluation can be outlined based on standard practices in drug discovery. This process would typically involve a tiered screening approach, starting with broad assessments of activity and progressing to more specific and complex assays.
Initial Screening and Cellular Assays
A primary investigation would likely involve screening a library of this compound derivatives for cytotoxic and antiproliferative effects against a panel of human cancer cell lines.
Experimental Workflow for Initial Biological Screening
Caption: A general workflow for the initial in vitro screening of novel chemical compounds.
Protocol for Cell Viability (MTS) Assay:
-
Cell Seeding: Plate human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., from 0.1 to 100 µM) in triplicate for a specified duration (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Following the incubation period, add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) for each compound.
Mechanistic Studies
For compounds that exhibit significant activity in the initial screens, further experiments would be necessary to elucidate their mechanism of action.
Signaling Pathway Investigation
Caption: Potential signaling pathways affected by a bioactive compound leading to cell death.
Protocol for Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the compound.
Future Directions
The therapeutic potential of this compound derivatives remains an open area for investigation. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a battery of in vitro and in vivo assays. Such studies will be crucial in determining their potential as novel therapeutic agents and in elucidating their mechanism of action at the molecular level. A thorough investigation, including comparative studies against existing drugs, will be necessary to fully understand the therapeutic promise of this class of azaspiro compounds.
References
The Spirocyclic Scaffold Advantage: A Comparative Guide to Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perennial. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensionality, which can lead to enhanced target specificity and metabolic stability. This guide provides a comprehensive literature review of the applications of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, a key building block for a unique class of spiro-compounds, and compares its derivatives with alternative chemical motifs.
This compound is a versatile chemical intermediate characterized by a piperidine ring fused to a cyclopropane ring at the C4 position.[1] This unique structural feature imparts a rigid, three-dimensional conformation that is increasingly sought after in modern drug design to explore new chemical space and improve upon existing pharmacophores. Its value lies in its utility as a synthetic precursor for a variety of spirocyclic compounds, particularly those targeting neurological and metabolic disorders.[1]
Comparison with Alternative Scaffolds
The 5-azaspiro[2.5]octane core offers a compelling alternative to more traditional heterocyclic scaffolds, such as piperidine. The rigid nature of the spirocyclic system can lead to a more defined orientation of substituents, potentially increasing binding affinity and selectivity for the biological target. Furthermore, the introduction of a spirocenter can favorably modulate physicochemical properties like solubility and lipophilicity, which are critical for a drug candidate's pharmacokinetic profile.
While direct comparative studies featuring this compound are not extensively documented in publicly available literature, the broader class of azaspirocycles is recognized for its potential to serve as bioisosteric replacements for the ubiquitous piperidine ring.[2][3] Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug properties by substituting a common structural motif with another that has similar steric and electronic features but can offer advantages in terms of potency, selectivity, or metabolic stability.[4][5] For instance, the replacement of a piperidine ring with a 2-azaspiro[3.3]heptane has been shown to improve solubility and reduce metabolic degradation in bioactive compounds.[2]
Applications in Synthesis
The primary application of this compound is as a foundational element in the synthesis of more complex molecules. The presence of a ketone and a Boc-protected amine provides two reactive handles for further chemical elaboration, allowing for the introduction of diverse functionalities.
Conceptual Synthetic Workflow
The synthetic utility of this spirocycle can be illustrated through a conceptual workflow. The ketone at the 8-position can undergo a variety of transformations, such as reductive amination, Wittig reactions, or aldol condensations, to introduce new substituents. The Boc-protecting group on the nitrogen can be readily removed under acidic conditions, allowing for subsequent acylation, alkylation, or arylation reactions.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate with appropriate personal protective equipment (PPE). Based on safety data for analogous compounds, the following PPE is recommended:
| Personal Protective Equipment | Specifications |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary. |
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Immediately wash with soap and water. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a chemical waste stream. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat this compound as a potentially hazardous chemical waste.
-
Do not mix this compound with other waste streams unless compatibility is confirmed. Incompatible materials can lead to dangerous chemical reactions.
-
Segregate solid waste from liquid waste if applicable.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the waste.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
Ensure the container is securely sealed to prevent spills or leaks.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste" (as a precautionary measure).
-
The full chemical name: "this compound".
-
The CAS Number: "143306-64-3".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The laboratory of origin and a principal investigator's name.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the EHS office or contractor with all necessary information about the waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Key Considerations and Environmental Precautions
-
Environmental Impact: Do not allow this chemical to enter the environment.[1] Improper disposal can lead to soil and water contamination.
-
Regulatory Compliance: Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[2][3] The Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[3]
-
Absence of Specific Data: Due to the lack of a specific SDS, a conservative approach to handling and disposal is essential. Assume the compound may have unlisted hazards.
-
Spill Response: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] Ventilate the area and clean the spill site thoroughly.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Operational Guide for Handling Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS: 143306-64-3), ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory at all times when handling diazaspiro compounds to prevent exposure.[1] The following table summarizes the required personal protective equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact with the compound.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from potential splashes and dust.[1] |
| Skin and Body Protection | Standard laboratory coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To prevent inhalation of dust or vapors which may cause respiratory tract irritation.[1] |
Health and Safety Hazards
-
Oral and Dermal Toxicity: Potential for harm if swallowed or in contact with skin.[1]
-
Skin and Eye Irritation: Direct contact may lead to skin irritation and serious eye irritation or damage.[1]
-
Respiratory Irritation: Inhalation of dust or vapors can cause irritation to the respiratory tract.[1]
A thorough risk assessment should be conducted before handling any new diazaspiro compound.[1]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a calibrated fume hood is operational.
- Verify that an eyewash station and safety shower are accessible and unobstructed.
- Prepare all necessary equipment and reagents before handling the compound.
- Designate a specific area within the fume hood for the handling of this compound.
2. Weighing and Transfer:
- Don all required PPE as outlined in the table above.
- Weigh the solid compound within the fume hood to minimize inhalation exposure.
- Use a spatula or other appropriate tool for transfer. Avoid creating dust.
- If transferring a solution, use a syringe or cannula with appropriate safety precautions.
3. In-Experiment Use:
- Conduct all reactions involving this compound within a fume hood.
- Keep the reaction vessel closed whenever possible.
- Maintain a clean and organized workspace to prevent accidental spills.
- Avoid working alone in the laboratory.
4. Post-Experiment and Decontamination:
- Upon completion of the experiment, quench any reactive materials safely.
- Clean all glassware and equipment that came into contact with the compound using an appropriate solvent.
- Wipe down the work area within the fume hood.
- Remove PPE in the correct order to avoid self-contamination.
- Wash hands and arms thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused or Waste Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., gloves, paper towels) | Place in a designated solid hazardous waste container. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
| Contaminated Solvents | Collect in a designated, compatible, and clearly labeled hazardous waste container. |
All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
